RS 17053 hydrochloride
Beschreibung
a selective alpha 1A-adrenoceptor antagonist; structure given in first source
Eigenschaften
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPFGRPNPCPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169505-93-5 | |
| Record name | RS 17053 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RS 17053 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 17053 hydrochloride is a potent and selective antagonist of the α1A-adrenoceptor.[1][2] This property makes it a valuable pharmacological tool for the investigation of the physiological and pathological roles of this specific adrenoceptor subtype.[2] Due to its high affinity and selectivity, this compound has been instrumental in differentiating the functions of α1A-adrenoceptors from the α1B and α1D subtypes, particularly in the context of smooth muscle contraction and the cardiovascular system. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the α1A-adrenoceptor, the subsequent effects on downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective α1A-Adrenoceptor Antagonism
The primary mechanism of action of this compound is its competitive and selective antagonism of the α1A-adrenoceptor. It exhibits a high affinity for the α1A subtype, with significantly lower affinity for the α1B and α1D subtypes.[1][3] This selectivity allows for the specific blockade of physiological responses mediated by the α1A-adrenoceptor.
As a competitive antagonist, this compound binds to the same site on the α1A-adrenoceptor as endogenous agonists like norepinephrine (B1679862) and synthetic agonists such as phenylephrine. However, the binding of this compound does not elicit a cellular response. Instead, it prevents the binding of agonists, thereby inhibiting their effects in a concentration-dependent manner. This competitive nature is evidenced by the parallel rightward shift of agonist dose-response curves in the presence of this compound, without a reduction in the maximal response.
dot
References
The Selective Profile of RS 17053 Hydrochloride at the α1A-Adrenoceptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological profile of RS 17053 hydrochloride, a potent and selective antagonist for the α1A-adrenoceptor. This document collates key binding and functional data, presents detailed experimental methodologies for the assessment of α1-adrenoceptor antagonists, and illustrates the core signaling pathways and experimental workflows through detailed diagrams.
Quantitative Pharmacology of this compound
This compound has been extensively characterized for its binding affinity and functional antagonism at the three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. The data consistently demonstrate a high affinity and selectivity for the α1A subtype.
Binding Affinity Profile
Radioligand binding studies are crucial for determining the affinity of a compound for its receptor. In these assays, this compound competes with a radiolabeled ligand for binding to cloned human α1-adrenoceptor subtypes. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | pKi at α1A-adrenoceptor | pKi at α1B-adrenoceptor | pKi at α1D-adrenoceptor | Selectivity (fold) α1A vs α1B | Selectivity (fold) α1A vs α1D |
| This compound | 8.6[1][2] | 7.3[1][2] | 7.1[1][2] | ~20 | ~32 |
Data presented are collated from studies using cloned human α1-adrenoceptors.
Functional Antagonism
Functional assays assess the ability of a compound to inhibit the physiological response induced by an agonist. For α1-adrenoceptors, these assays often involve measuring the contraction of smooth muscle tissues or the mobilization of intracellular calcium. The potency of an antagonist is often expressed as a pA2 or pKB value.
| Tissue/System | Agonist | Measured Response | Antagonist Potency (pA2/pKB) of RS 17053 | Predominant α1-Subtype in Tissue |
| Rat Epididymal Vas Deferens | Phenylephrine | Contraction | 9.5 (pA2)[3] | α1A |
| Rat Hepatic Portal Vein | Phenylephrine | Contraction | 7.1 (pKB)[3] | α1A |
| Human Prostate | Phenylephrine | Contraction | 7.1 (pKB)[3] | α1A |
| Rat Aorta | Noradrenaline | Contraction | 7.1 (pKB)[3] | α1D |
| Rat Spleen | Noradrenaline | Contraction | 7.2 (pA2)[3] | α1B |
It is noteworthy that in some functional assays, the potency of RS 17053 appeared lower than its binding affinity for the α1A-adrenoceptor might suggest, which has led to discussions about potential receptor subtypes or tissue-specific factors that may influence its activity.[4][5]
Core Signaling Pathway of the α1A-Adrenoceptor
The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] Activation of the receptor by an agonist, such as norepinephrine (B1679862), initiates a cascade of intracellular events.
Caption: α1A-Adrenoceptor Signaling Pathway.
Upon agonist binding, the α1A-adrenoceptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction. Additionally, the α1A-adrenoceptor can activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell growth and proliferation.[7]
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of this compound at cloned human α1-adrenoceptor subtypes.
Caption: Workflow for a Radioligand Binding Assay.
Objective: To determine the binding affinity (Ki) of this compound for α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell membranes from CHO or HEK 293 cells stably transfected with human α1A, α1B, or α1D-adrenoceptor subtypes.
-
[³H]-Prazosin (specific activity ~70-90 Ci/mmol) as the radioligand.
-
This compound.
-
Phentolamine (B1677648) (for non-specific binding determination).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-40 µg per assay tube.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]-Prazosin at a final concentration of ~0.2-0.5 nM.
-
50 µL of binding buffer or increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
For non-specific binding, add 10 µM phentolamine instead of the competitor.
-
-
Incubation: Incubate the mixture for 60 minutes at 37°C.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Smooth Muscle Contraction Assay
This protocol describes a method to determine the functional antagonist potency (pA2) of this compound in an isolated tissue, such as the rat vas deferens.
Objective: To determine the pA2 value of this compound against agonist-induced smooth muscle contraction.
Materials:
-
Male Wistar rats (250-300 g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Phenylephrine or norepinephrine as the agonist.
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize the rat and dissect the epididymal portion of the vas deferens. Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of ~1 g.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine, 10⁻⁸ to 10⁻³ M).
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Data Analysis:
-
Plot the contractile response against the log concentration of the agonist for each concentration of the antagonist.
-
Determine the EC50 of the agonist in the absence and presence of the antagonist.
-
Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.
-
Construct a Schild plot by plotting log(DR-1) against the log molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.
-
Intracellular Calcium Mobilization Assay
This protocol describes a cell-based assay to measure the inhibition of agonist-induced calcium mobilization by this compound.
Caption: Workflow for an Intracellular Calcium Mobilization Assay.
Objective: To determine the potency of this compound in inhibiting agonist-induced increases in intracellular calcium.
Materials:
-
CHO or HEK 293 cells stably expressing the human α1A-adrenoceptor.
-
Cell culture medium.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Phenylephrine or norepinephrine as the agonist.
-
This compound.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Antagonist Addition: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Addition: Use the plate reader's injector to add a fixed concentration of the agonist (typically the EC80) to the wells.
-
Post-Addition Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over a period of 1-2 minutes.
-
Data Analysis:
-
The change in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the IC50 value from the resulting concentration-response curve using non-linear regression.
-
Conclusion
The data presented in this technical guide unequivocally establish this compound as a high-affinity and selective antagonist of the α1A-adrenoceptor. Its selectivity is evident from both radioligand binding studies on cloned human receptors and functional assays in various tissues. The detailed experimental protocols provided herein offer a robust framework for the characterization of α1-adrenoceptor antagonists, facilitating further research and drug development efforts in this area. The elucidated signaling pathway of the α1A-adrenoceptor provides a basis for understanding the molecular mechanisms underlying the physiological and pharmacological effects mediated by this important receptor subtype.
References
- 1. Effects of RS17053 on α1 -adrenoceptors in rat vas deferens and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mediation of noradrenaline-induced contractions of rat aorta by the alpha 1B-adrenoceptor subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity and Kinetics of RS 17053 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor.[1][2] This subtype of the α1-adrenoceptor is predominantly involved in the contraction of smooth muscle in the prostate and bladder neck, making it a key target for the treatment of benign prostatic hyperplasia (BPH).[3] Understanding the binding affinity and kinetics of this compound is crucial for elucidating its mechanism of action, optimizing its therapeutic use, and guiding the development of new, even more selective α1A-adrenoceptor antagonists. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for various α1-adrenoceptor subtypes, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for α1-adrenergic receptor subtypes has been determined through various in vitro studies. The data is typically presented as pKi or pA2 values, where a higher value indicates a stronger binding affinity.
Table 1: Binding Affinity of this compound for Cloned Human α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Reference |
| α1A | 8.6 - 9.1 | [1] |
| α1B | 7.3 | [1] |
| α1D | 7.1 | [1] |
Table 2: Functional Antagonist Potency (pA2) of this compound
| Tissue/System | pA2 | Reference |
| Rat Aorta (α1D) | ~7.1 | [1] |
| Human Prostate | 6.0 | [1] |
Note on Affinity vs. Functional Potency: A notable observation is the discrepancy between the high binding affinity (pKi) of RS 17053 for the cloned human α1A-adrenoceptor and its lower functional antagonist potency (pA2) in human prostate tissue.[1] This suggests that the functional α1-adrenoceptors in the human prostate may have pharmacological properties that differ from the cloned α1A subtype, or that other α1-adrenoceptor subtypes may be involved in the contractile response of this tissue.[1][4]
Binding Kinetics
Currently, there is a lack of publicly available quantitative data on the association (k_on) and dissociation (k_off) rate constants for this compound. However, in vivo studies have described RS 17053 as having a "rapid onset" of action, which suggests a relatively fast association rate with the α1A-adrenoceptor.[5] The duration of its effect in these studies also points towards its kinetic profile, but without specific rate constants, a detailed kinetic analysis is not possible.
The study of binding kinetics is a critical aspect of drug development, as the residence time of a drug at its target receptor can significantly influence its therapeutic efficacy and duration of action.[6][7][8][9] Future research focusing on the binding kinetics of this compound would provide valuable insights into its pharmacological profile.
Experimental Protocols
The binding affinity of this compound is typically determined using competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.
Competitive Radioligand Binding Assay for α1A-Adrenoceptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the α1A-adrenoceptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human α1A-adrenoceptor.
-
Radioligand: A high-affinity radiolabeled ligand for the α1A-adrenoceptor (e.g., [3H]-Prazosin).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., Phentolamine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the α1A-adrenoceptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Cell membranes + Radioligand + High concentration of non-labeled antagonist.
-
Competitive Binding: Cell membranes + Radioligand + Serial dilutions of this compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of RS 17053 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway
The α1A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10] Upon activation by an agonist like norepinephrine, it initiates a cascade of intracellular events leading to smooth muscle contraction. This compound, as a competitive antagonist, blocks this signaling cascade by preventing the agonist from binding to the receptor.
Caption: α1A-Adrenoceptor signaling and antagonism by RS 17053.
Experimental Workflow
The following diagram illustrates the logical workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.
Caption: Workflow for competitive radioligand binding assay.
Conclusion
This compound is a well-characterized, potent, and selective α1A-adrenoceptor antagonist. Its high affinity for the α1A subtype has been consistently demonstrated in radioligand binding studies. While quantitative kinetic data remains to be elucidated, its rapid onset of action in vivo suggests favorable binding characteristics. The discrepancy between its high affinity in cloned systems and lower functional potency in human prostate tissue highlights the complexity of α1-adrenoceptor pharmacology and underscores the importance of using multiple experimental systems for a comprehensive understanding. The methodologies and signaling pathways described herein provide a solid foundation for researchers and drug development professionals working with this compound and other compounds targeting the α1A-adrenoceptor.
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Ligand-receptor binding kinetics in drug design [pbmc.ibmc.msk.ru]
- 7. Binding kinetics - Leiden University [universiteitleiden.nl]
- 8. Predicting biomolecular binding kinetics: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular determinants of drug-receptor binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
Technical Guide: Pharmacological Profile of RS 17053 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist. The document details its binding affinity (pKi) and functional antagonist potency (pA2), outlines the experimental methodologies for their determination, and illustrates its mechanism of action within the associated signaling pathway.
Core Data Summary
This compound is distinguished by its high affinity and selectivity for the α1A-adrenoceptor subtype. This selectivity has made it a valuable tool in pharmacological research to differentiate α1-adrenoceptor subtypes.[1]
Quantitative Data
The binding affinity and functional potency of this compound are summarized in the tables below. These values highlight its selectivity for the α1A-adrenoceptor compared to the α1B and α1D subtypes.
Table 1: Binding Affinity (pKi) of this compound at α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | pKi Value |
| α1A | 9.1[2][3] |
| α1B | 7.7 - 7.8[1] |
| α1D | 7.7 - 7.8[1] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: Functional Antagonist Potency (pA2) of this compound at α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | pA2 Value |
| α1A | 9.8[2][3] |
| α1B | 7.7 - 7.8[1] |
| α1D | 7.7 - 7.8[1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.
The selectivity of this compound for the α1A subtype is approximately 30- to 100-fold over the α1B and α1D subtypes.[1] However, it is noteworthy that in functional assays on isolated smooth muscle preparations from human lower urinary tract tissues, this compound antagonizes responses to norepinephrine (B1679862) only at high concentrations.[2][3] In some studies on human prostate tissue, a lower pA2 value of around 7.1 has been reported.[4]
Experimental Protocols
The determination of pKi and pA2 values for this compound involves distinct experimental procedures: radioligand binding assays to measure binding affinity and functional assays to assess antagonist potency in a physiological context.
Determination of pKi (Radioligand Binding Assay)
The pKi value is determined through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity for the target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the α1A-adrenoceptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a suitable radioligand, such as [3H]-prazosin, is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the α1A-adrenoceptors.
-
The mixture is incubated to reach binding equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is the negative logarithm of the Ki.
Determination of pA2 (Functional Assay)
The pA2 value is determined using functional assays that measure the biological response to an agonist in the presence of the antagonist. A common method is the Schild analysis.
1. Tissue Preparation:
-
An isolated tissue preparation containing functional α1A-adrenoceptors, such as rat vas deferens, is mounted in an organ bath containing a physiological salt solution.
-
The tissue is allowed to equilibrate under a resting tension.
2. Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve is generated for an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine, to establish a baseline response.
3. Antagonist Incubation:
-
The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium.
4. Shifted Agonist Concentration-Response Curve:
-
In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.
-
This procedure is repeated with several different concentrations of this compound.
5. Data Analysis (Schild Plot):
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the data should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.
Visualizations
Experimental Workflow for pKi Determination
Caption: Workflow for determining the pKi value of this compound.
Experimental Workflow for pA2 Determination
Caption: Workflow for determining the pA2 value via Schild analysis.
α1A-Adrenoceptor Signaling Pathway and Antagonism by this compound
The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.
Caption: Antagonistic action of RS 17053 HCl on the α1A-adrenoceptor pathway.
Upon activation by an agonist like norepinephrine, the α1A-adrenoceptor activates the Gq protein.[5][6][7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions.[5][6][7][8] The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[5][6][7] this compound, as a competitive antagonist, binds to the α1A-adrenoceptor but does not elicit a response, thereby blocking the binding of agonists and inhibiting this signaling cascade.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. Different subtypes of alpha 1A-adrenoceptor mediating contraction of rat epididymal vas deferens, rat hepatic portal vein and human prostate distinguished by the antagonist RS 17053 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α1-Adrenergic receptor–PKC–Pyk2–Src signaling boosts L-type Ca2+ channel CaV1.2 activity and long-term potentiation in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α1-Adrenergic receptor–PKC–Pyk2–Src signaling boosts L-type Ca2+ channel CaV1.2 activity and long-term potentiation in rodents | eLife [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to RS 17053 Hydrochloride: A Selective α1A-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor. Its high affinity for this specific adrenoceptor subtype over others has made it a valuable pharmacological tool for elucidating the physiological and pathological roles of α1A-adrenoceptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for radioligand binding and functional assays are presented, along with a depiction of the α1A-adrenergic signaling pathway and a general experimental workflow for antagonist characterization.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine) hydrochloride, is a synthetic organic compound.[1][2] Its chemical structure is depicted below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₉ClN₂O₂・HCl | [3][4] |
| Molecular Weight | 449.42 g/mol | [3][4][5] |
| CAS Number | 169505-93-5 | [3][4][5] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (up to 125 mg/mL), and ethanol (B145695) (up to 10 mM). | [3][6] |
| Storage | Store at room temperature. For long-term storage, -20°C is recommended. | [3][5][6] |
| InChI Key | QFOPFGRPNPCPBX-UHFFFAOYSA-N | [4] |
| SMILES | Cl.CC(C)(CC1=CNC2=CC=C(Cl)C=C12)NCCOC1=C(OCC2CC2)C=CC=C1 | [4] |
Pharmacological Properties
This compound is a potent and selective antagonist for the α1A-adrenergic receptor. It exhibits high affinity for the α1A subtype with significantly lower affinity for the α1B and α1D subtypes, making it an invaluable tool for differentiating the physiological roles of these receptor subtypes.
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Description | Reference |
| pKi (α1A) | 9.1 - 9.9 | A measure of the binding affinity of the antagonist to the α1A-adrenoceptor. | [4] |
| pA2 (α1A) | 9.8 | A measure of the functional antagonist potency at the α1A-adrenoceptor. | |
| Selectivity | 30-100 fold | The compound is 30 to 100 times more selective for the α1A subtype over the α1B and α1D subtypes. | [4] |
| pKi/pA2 (α1B/α1D) | 7.7 - 7.8 | Binding affinity and functional antagonist potency for the α1B and α1D subtypes. | [4] |
Signaling Pathway
The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist, blocking the initial agonist binding to the α1A-adrenoceptor and thereby inhibiting this signaling cascade.
Caption: α1A-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methodologies used to characterize α1-adrenoceptor subtypes.
Objective: To determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the α1A-adrenoceptor.
-
Radioligand: [³H]-Prazosin, a non-selective α1-adrenoceptor antagonist.
-
Competitor: this compound.
-
Non-specific binding control: A high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare membranes by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, [³H]-Prazosin, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-Prazosin, and a high concentration of non-labeled antagonist.
-
Competition Binding: Cell membranes, [³H]-Prazosin, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at 25°C for 90 minutes to allow binding to reach equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of RS 17053 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization
Objective: To determine the functional antagonist potency (pA₂) of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells: A cell line stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).
-
Agonist: A selective α1A-adrenoceptor agonist (e.g., A-61603 or phenylephrine).
-
Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom microplates and culture overnight to allow for attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C in the dark.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the agonist at a predetermined concentration (e.g., EC₈₀) into each well.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the agonist dose-response curves in the presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's potency.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a GPCR antagonist like this compound.
Caption: GPCR Antagonist Characterization Workflow.
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of α1A-adrenoceptor function. Its high potency and selectivity, combined with a well-characterized pharmacological profile, enable researchers to dissect the specific roles of this receptor subtype in various physiological and pathophysiological processes. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and application of this important research compound.
References
RS-17053 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist that has been instrumental in the characterization of α1-adrenoceptor subtypes and their physiological roles. This technical guide provides a comprehensive overview of the discovery and preclinical development of RS-17053 hydrochloride, with a focus on its pharmacological properties, key experimental methodologies, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
The α1-adrenergic receptors, a class of G-protein coupled receptors, play a crucial role in the sympathetic nervous system, mediating various physiological processes, including smooth muscle contraction. Three subtypes have been identified: α1A, α1B, and α1D. The α1A-adrenoceptor is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] The development of subtype-selective antagonists like RS-17053 hydrochloride has been pivotal in elucidating the specific functions of the α1A-adrenoceptor and in the quest for more effective and better-tolerated therapies for BPH.[1][4][5]
RS-17053 hydrochloride, chemically known as N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride, emerged as a valuable research tool due to its high affinity and selectivity for the α1A-adrenoceptor subtype. This guide will delve into the key aspects of its preclinical profile.
Physicochemical Properties and Synthesis
Physicochemical Data
| Property | Value |
| Chemical Name | N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride |
| CAS Number | 169505-93-5 |
| Molecular Formula | C24H30Cl2N2O2 |
| Molecular Weight | 449.41 g/mol |
Synthesis
While a detailed, step-by-step synthesis protocol for RS-17053 hydrochloride is not publicly available, the synthesis of similar indole-based compounds generally involves a multi-step process. A plausible synthetic route can be conceptualized based on the structure of the molecule and common organic synthesis reactions.
-
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of RS-17053 hydrochloride.
The synthesis would likely begin with a substituted indole (B1671886), such as 5-chloroindole.[6][7] This starting material would undergo a series of reactions to introduce the dimethyl-ethanamine side chain at the 3-position of the indole ring. A separate synthesis would prepare the 2-(2-cyclopropylmethoxyphenoxy)ethylamine side chain. The final key step would involve the coupling of these two major fragments, followed by conversion to the hydrochloride salt to improve solubility and stability.
Pharmacology
Mechanism of Action
RS-17053 hydrochloride is a competitive antagonist of the α1A-adrenergic receptor. It binds to the receptor with high affinity, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.
-
α1A-Adrenoceptor Signaling Pathway:
Caption: Simplified signaling pathway of the α1A-adrenoceptor and the inhibitory action of RS-17053.
Binding Affinity and Selectivity
The affinity of RS-17053 for adrenergic receptor subtypes has been determined through radioligand binding assays.
| Receptor Subtype | pKi |
| α1A | 9.1 |
| α1B | ~7.5 |
| α1D | ~7.5 |
Data compiled from publicly available sources.
The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity. The data demonstrates that RS-17053 hydrochloride has a significantly higher affinity for the α1A-adrenoceptor compared to the α1B and α1D subtypes, highlighting its selectivity.
Functional Antagonism
Functional assays are crucial for determining the potency of an antagonist in a biological system. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key metric.
| Assay Type | pA2 Value |
| Functional Assays | 9.8 |
Data compiled from publicly available sources.
A higher pA2 value indicates a more potent antagonist. The pA2 of 9.8 for RS-17053 hydrochloride confirms its high potency as an α1A-adrenoceptor antagonist in functional settings.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Ki) of a compound like RS-17053.
-
Experimental Workflow:
Caption: General workflow for a radioligand binding assay.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor (e.g., cells transfected with the human α1A-adrenoceptor) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin), and a range of concentrations of the unlabeled competitor (RS-17053).
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization (General Protocol)
Activation of α1A-adrenoceptors leads to an increase in intracellular calcium concentration. This can be measured to determine the functional antagonism of compounds like RS-17053.
-
Cell Preparation:
-
Culture cells expressing the α1A-adrenoceptor to an appropriate confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of RS-17053 or vehicle control.
-
Stimulate the cells with a fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.
-
-
Data Analysis:
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of RS-17053.
-
Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value.
-
Preclinical Pharmacokinetics and Safety
Pharmacokinetics
While detailed public data on the absorption, distribution, metabolism, and excretion (ADME) of RS-17053 hydrochloride is limited, preclinical pharmacokinetic studies in animal models are a standard part of drug development.[8][9][10][11][12] These studies are essential to understand the compound's in vivo behavior and to predict its human pharmacokinetics.[13][14][15]
-
Typical Preclinical Pharmacokinetic Workflow:
Caption: General workflow for preclinical pharmacokinetic studies.
Preclinical Safety and Toxicology
A comprehensive preclinical safety and toxicology program is mandatory before any new chemical entity can be administered to humans.[16][17][18][19][20] For a compound like RS-17053, this would involve a battery of in vitro and in vivo studies to identify potential toxicities.
-
Key Areas of Preclinical Safety Assessment:
-
Genotoxicity: Ames test, mouse lymphoma assay, in vivo micronucleus test.
-
Safety Pharmacology: Assessment of effects on the cardiovascular, respiratory, and central nervous systems.
-
Repeat-Dose Toxicology: Administration of the compound to rodent and non-rodent species for various durations (e.g., 28 days, 90 days) to identify target organs of toxicity.
-
Development Status and Future Directions
RS-17053 hydrochloride has primarily been utilized as a research tool to probe the function of the α1A-adrenoceptor. A search of clinical trial registries does not reveal any publicly available information on clinical trials involving RS-17053 hydrochloride. The development of other selective α1A-adrenoceptor antagonists, such as tamsulosin (B1681236) and silodosin, has progressed to clinical use for the treatment of BPH.[4][5] The insights gained from studies with RS-17053 have undoubtedly contributed to the broader understanding of α1-adrenoceptor pharmacology and the development of uroselective therapies.
Conclusion
RS-17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist that has played a significant role in advancing our understanding of adrenergic pharmacology. Its high affinity and selectivity have made it an invaluable tool in preclinical research, particularly in the context of benign prostatic hyperplasia and lower urinary tract symptoms. While it has not progressed to clinical trials, the knowledge generated from its preclinical evaluation has contributed to the successful development of other uroselective α1-blockers that are now in clinical use. This technical guide has provided a comprehensive overview of the discovery, pharmacological characterization, and preclinical development considerations for RS-17053 hydrochloride, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. The concept of uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective alpha 1-adrenoceptor antagonists in benign prostatic hyperplasia: rationale and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]
- 8. Pine-Extracted Phytosterol β-Sitosterol (APOPROSTAT® Forte) Inhibits Both Human Prostate Smooth Muscle Contraction and Prostate Stromal Cell Growth, Without Cytotoxic Effects: A Mechanistic Link to Clinical Efficacy in LUTS/BPH [mdpi.com]
- 9. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans. | Semantic Scholar [semanticscholar.org]
- 15. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data [mdpi.com]
- 16. pharmidex.com [pharmidex.com]
- 17. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. afmps.be [afmps.be]
- 20. search.library.ucdavis.edu [search.library.ucdavis.edu]
The Central Role of α1A-Adrenoceptors in Smooth Muscle Contraction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth examination of the α1A-adrenoceptor's function in mediating smooth muscle contraction. It covers the core signaling pathways, quantitative pharmacological data, and detailed experimental protocols essential for research and development in this field.
Introduction to α1A-Adrenoceptors in Smooth Muscle
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets of the catecholamines norepinephrine (B1679862) and epinephrine.[1] They are broadly classified into α and β types, with further subtypes. The α1-adrenoceptors are subdivided into α1A, α1B, and α1D subtypes, all of which are primarily coupled to Gq/11 proteins.[1][2][3]
The α1A-adrenoceptor subtype is predominantly expressed in many types of smooth muscle, including vascular smooth muscle in arteries and veins, the prostate, and the bladder neck.[3][4][5] Its activation by endogenous agonists like norepinephrine, released from sympathetic nerves, is a principal mechanism for initiating smooth muscle contraction.[1][6] This function makes the α1A-adrenoceptor a critical regulator of physiological processes such as blood pressure control and urinary function, and a key target for therapeutic drugs, particularly in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[7][8]
Molecular Pharmacology and Ligand Interactions
The interaction of agonists and antagonists with the α1A-adrenoceptor is quantified by their binding affinity (Ki) and functional potency (EC50 for agonists, pA2 or IC50 for antagonists).
Data Presentation: Quantitative Ligand-Receptor Interactions
The following tables summarize key quantitative data for common ligands targeting the α1-adrenoceptor subtypes, with a focus on α1A.
Table 1: Antagonist Binding Affinities (IC50) and Potencies (pA2)
| Compound | Receptor Subtype | IC50 (nM) | pA2 Value | Tissue/System | Reference |
| Prazosin | α1A | 0.4 | 8.20 - 8.26 | Human α1A (binding), Rabbit Lower Urinary Tract (function) | [9][10] |
| WB-4101 | α1A | 0.36 | - | Human α1A (binding) | [9] |
| 5-Methylurapidil | α1A | High Affinity (pKi ~8) | - | General (binding) | [11] |
| RS 100329 | α1A | - | - | Selective α1A antagonist | [3] |
| YM-12617 | α1 | - | 9.67 - 9.77 | Rabbit Lower Urinary Tract (function) | [10] |
| BMY 7378 | α1D | High Affinity (pKi ~10-11) | - | Selective α1D antagonist | [11] |
Table 2: Agonist Potencies (EC50 / K0.5) for Smooth Muscle Contraction
| Agonist | Receptor Target | EC50 / K0.5 | Tissue/System | Reference |
| Norepinephrine | α1 | 11 µM (EC50) | Bovine Inferior Alveolar Artery | [12] |
| Phenylephrine | α1A | 110 nmol (K0.5) | Canine Upper Eyelid (Mueller's Muscle) | [13] |
| A-61603 | α1A | - | Selective α1A agonist, 200x more potent than noradrenaline in rat vas deferens | [3] |
| ABT-866 | α1A | 190 nmol (K0.5) | Canine Upper Eyelid (Mueller's Muscle) | [13] |
Signaling Pathways of α1A-Adrenoceptor-Mediated Contraction
Activation of the α1A-adrenoceptor initiates a cascade of intracellular events leading to smooth muscle contraction. This is primarily achieved through the canonical Gq-protein pathway, but other parallel pathways also play significant roles in modulating the contractile response and other cellular functions like proliferation.
The Canonical Gq/Phospholipase C Pathway
This is the principal pathway for α1A-adrenoceptor-mediated contraction.[1][2]
-
Agonist Binding & Gq Activation: Binding of an agonist (e.g., norepinephrine) to the α1A-adrenoceptor induces a conformational change, activating the associated heterotrimeric Gq protein.[1][2]
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[2][14]
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][15]
-
Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[15][16][17]
-
Contraction: The sharp increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in smooth muscle contraction.
Parallel and Modulatory Pathways
Beyond direct Ca2+ release, α1A-adrenoceptor activation engages other pathways that modulate contraction and influence long-term cellular processes.
-
DAG-PKC Pathway: The DAG produced alongside IP3 remains in the plasma membrane and activates Protein Kinase C (PKC).[14] PKC can phosphorylate various targets, including ion channels, which can increase the influx of extracellular Ca2+ and contribute to a more sustained contraction.[14]
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: α1-adrenoceptor stimulation, including the α1A subtype, can activate the ERK/MAPK pathway.[12][18] This pathway is more closely linked to gene regulation and cellular growth (hypertrophy) and proliferation rather than acute contraction.[12][19][20] Evidence suggests that all three α1-AR subtypes can couple to ERK activation.[12]
Key Experimental Protocols
Investigating the role of α1A-adrenoceptors requires specific and robust experimental methodologies. The following sections detail the core protocols used in the field.
Radioligand Binding Assay
This biochemical assay quantifies the interaction between a ligand and the receptor, allowing for the determination of receptor density (Bmax) and binding affinity (Kd or Ki).[9][21]
Objective: To determine the affinity of unlabelled test compounds for the α1A-adrenoceptor by measuring their ability to compete with a radiolabelled ligand.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the α1A-adrenoceptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.
-
Incubation: The membranes are incubated in a buffer solution with:
-
A fixed concentration of a high-affinity radioligand (e.g., [3H]prazosin).[9]
-
Varying concentrations of the unlabelled test compound (competitor).
-
-
Control Groups:
-
Total Binding: Radioligand and membranes only.
-
Non-specific Binding (NSB): Radioligand, membranes, and a high concentration of a non-radiolabeled agonist/antagonist (e.g., 0.1 mM Epinephrine) to saturate all specific binding sites.[9]
-
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[9]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated (Total Binding - NSB). The data are plotted as percent specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha1a-Adrenoceptor Genetic Variant Triggers Vascular Smooth Muscle Cell Hyperproliferation and Agonist Induced Hypertrophy via EGFR Transactivation Pathway | PLOS One [journals.plos.org]
- 5. Expression of multiple alpha1-adrenoceptors on vascular smooth muscle: correlation with the regulation of contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. alpha 1-Adrenoceptor subtype mediating contraction of the smooth muscle in the lower urinary tract and prostate of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relationship between alpha(1)-adrenergic receptor-induced contraction and extracellular signal-regulated kinase activation in the bovine inferior alveolar artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective alpha 1A-adrenoceptor stimulation induces Mueller's smooth muscle contraction in an isolated canine upper eyelid preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of Ca2+ channels by alpha 1A- and alpha 2A-adrenoceptors in vascular myocytes: involvement of different transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Calcium/calmodulin regulates signaling at the α1A adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human Mesangial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Regulation of vascular smooth muscle growth by alpha 1-adrenoreceptor subtypes in vitro and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
RS 17053 Hydrochloride: A Technical Guide for the Investigation of Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, as a tool for the study of benign prostatic hyperplasia (BPH). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to this compound and its Role in BPH
Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant growth of the prostate gland.[1] This enlargement can constrict the urethra, leading to lower urinary tract symptoms (LUTS).[1] The smooth muscle tone of the prostate and bladder neck is significantly regulated by the sympathetic nervous system through α1-adrenoceptors. Blockade of these receptors, particularly the α1A subtype which is predominant in the prostate, leads to smooth muscle relaxation and symptomatic relief.[2][3]
This compound is a highly selective antagonist for the α1A-adrenoceptor subtype, making it a valuable research tool to investigate the specific role of this receptor in the pathophysiology of BPH and to evaluate novel therapeutic strategies.[4] Its selectivity allows for the dissociation of prostatic effects from potential cardiovascular side effects often associated with less selective α-blockers.[2]
Quantitative Data Summary
The following tables summarize the binding affinity and functional antagonist activity of this compound from published in vitro studies.
Table 1: Binding Affinity of this compound for Cloned Human α1-Adrenoceptor Subtypes
| Receptor Subtype | pKi | Reference |
| α1A | 8.6 | [4] |
| α1B | 7.3 | [4] |
| α1D | 7.1 | [4] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity.
Table 2: Functional Antagonist Activity of this compound
| Tissue | Agonist | pA2 | Reference |
| Human Prostate | Noradrenaline | 6.0 | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by competitively blocking the α1A-adrenoceptor in prostate smooth muscle cells. This prevents the binding of endogenous catecholamines like norepinephrine, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.
Caption: α1A-Adrenoceptor signaling pathway in prostate smooth muscle.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on BPH.
In Vitro Organ Bath Studies for Prostate Smooth Muscle Contraction
This protocol is designed to assess the functional antagonism of this compound on agonist-induced contractions of isolated prostate tissue.
Materials:
-
Human or animal (e.g., rat, rabbit) prostate tissue
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Norepinephrine or Phenylephrine (agonist)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Prostate tissue is obtained and immediately placed in cold Krebs-Henseleit solution.
-
The tissue is dissected into strips (e.g., 3x3x6 mm).
-
Prostate strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.
-
An initial tension (e.g., 1 g) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with periodic washing.
-
A viability test is performed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).
-
After washout and return to baseline, a cumulative concentration-response curve to an agonist (e.g., norepinephrine, 10⁻⁹ to 10⁻⁴ M) is generated.
-
The tissues are then incubated with this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M) for a predetermined time (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the same agonist is then performed in the presence of this compound.
-
The data is analyzed to determine the pA2 value of this compound.
In Vivo Model of Testosterone-Induced BPH in Rats
This protocol describes the induction of BPH in rats, creating a model to study the in vivo efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Corn oil or other suitable vehicle
-
Anesthetic agents
Procedure:
-
Rats are anesthetized, and bilateral orchiectomy (castration) is performed to remove the source of endogenous androgens.
-
Animals are allowed to recover for 7-14 days.
-
Following recovery, daily subcutaneous injections of testosterone propionate (e.g., 3-5 mg/kg) dissolved in a vehicle are administered for 4 weeks to induce prostatic hyperplasia. A control group receives the vehicle only.
-
At the end of the induction period, the animals can be used for efficacy studies.
-
To evaluate this compound, the BPH rats would be treated with the compound (at various doses, administered orally or intravenously) for a specified duration.
-
Endpoints for evaluation can include:
-
Measurement of urodynamic parameters such as intraurethral pressure.
-
Post-mortem analysis of prostate weight and histology.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and evaluating a potential BPH therapeutic agent like this compound.
Caption: Experimental workflow for evaluating this compound.
Pharmacokinetics
Conclusion
This compound is a powerful and selective tool for researchers in the field of BPH. Its high affinity and selectivity for the α1A-adrenoceptor subtype enable the precise investigation of the role of this receptor in prostate smooth muscle contraction and the overall pathophysiology of BPH. The experimental protocols and workflows provided in this guide offer a framework for its application in both in vitro and in vivo studies. While further investigation into its pharmacokinetic properties is warranted, this compound remains an invaluable compound for advancing our understanding of BPH and developing novel, more targeted therapies.
References
- 1. Benign Prostatic Hyperplasia in Dogs - Reproductive System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Subtype selective alpha1-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alpha 1-adrenoceptor antagonists in benign prostatic hyperplasia: rationale and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urethral pressure response to alpha-adrenergic agonist and antagonist drugs in anesthetized healthy male cats - PubMed [pubmed.ncbi.nlm.nih.gov]
RS 17053 Hydrochloride: A Technical Guide for Cardiovascular Research
An In-depth Examination of the Selective α1A-Adrenoceptor Antagonist
Abstract
This technical guide provides a comprehensive overview of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, for its application in cardiovascular research. The document details its mechanism of action, summarizes its pharmacological properties through quantitative data, and outlines key experimental protocols for its investigation. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with α1A-adrenoceptor research. This guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field.
Introduction
This compound is a chemical compound that has garnered significant interest in cardiovascular research due to its high affinity and selectivity for the α1A-adrenergic receptor subtype.[1][2] Adrenergic receptors, particularly the α1-adrenoceptors, play a crucial role in regulating cardiovascular function, including blood pressure, vasoconstriction, and cardiac contractility. The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D. The selective antagonism of the α1A subtype by this compound allows for the specific investigation of its physiological and pathophysiological roles in the cardiovascular system, distinguishing its effects from those mediated by the α1B and α1D subtypes. This selectivity makes it a valuable tool for dissecting the complex signaling cascades initiated by α1A-adrenoceptor activation and for exploring its therapeutic potential in cardiovascular diseases.
Mechanism of Action
This compound functions as a competitive antagonist at the α1A-adrenoceptor. This means that it binds to the receptor at the same site as the endogenous agonists, such as norepinephrine (B1679862) and epinephrine, but does not activate it. By occupying the binding site, this compound prevents the agonists from binding and initiating the downstream signaling cascade. The primary mechanism of action of α1A-adrenoceptors in the cardiovascular system, particularly in cardiomyocytes and vascular smooth muscle cells, is through the Gq alpha subunit of the heterotrimeric G protein.
Upon agonist binding, the α1A-adrenoceptor undergoes a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ is a key event that leads to the contraction of both vascular smooth muscle and cardiac muscle cells. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, contributing to cellular responses such as cell growth and proliferation.
By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling pathway, leading to vasodilation and potential modulation of cardiac function.
Quantitative Data: Receptor Selectivity
The defining characteristic of this compound is its high selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes. This selectivity has been quantified in various in vitro studies using radioligand binding assays and functional assays. The binding affinity is typically expressed as the Ki value (inhibition constant), while the functional antagonist potency is often represented by the pA2 value. A lower Ki value indicates a higher binding affinity, and a higher pA2 value signifies greater antagonist potency.
| Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pA2) | Tissue/Cell Line | Reference |
| α1A-Adrenoceptor | 8.6 | 9.2 | Cloned human α1A-adrenoceptors | [1] |
| 9.1 | 9.8 | Native cell membranes | [2] | |
| - | 9.2 | Rat caudal artery | [3] | |
| α1B-Adrenoceptor | 7.3 | - | Cloned human α1B-adrenoceptors | [1] |
| α1D-Adrenoceptor | 7.1 | - | Cloned human α1D-adrenoceptors | [1] |
Signaling Pathways
The antagonism of the α1A-adrenoceptor by this compound interrupts a complex network of intracellular signaling pathways that are crucial in cardiovascular physiology and pathology. In cardiomyocytes, α1A-adrenoceptor signaling is implicated in the regulation of contractility, cell survival, and hypertrophy.
Cardiomyocyte Signaling Pathway
The following diagram illustrates the key signaling events downstream of α1A-adrenoceptor activation in a cardiomyocyte, which are inhibited by this compound.
Caption: α1A-adrenoceptor signaling in cardiomyocytes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound in cardiovascular research.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.
Objective: To quantify the affinity of this compound for α1A, α1B, and α1D adrenoceptors.
Materials:
-
Cell membranes expressing a single subtype of human α1-adrenoceptor (α1A, α1B, or α1D).
-
[3H]-Prazosin (radioligand).
-
This compound.
-
Phentolamine (B1677648) (for non-specific binding determination).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, a fixed concentration of [3H]-Prazosin, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of phentolamine instead of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand binding assay workflow.
Isolated Tissue Bath Experiment
This protocol is used to determine the functional antagonist activity (pA2) of this compound in an isolated tissue preparation, such as the rat aorta.
Objective: To determine the potency of this compound in antagonizing agonist-induced contractions in vascular smooth muscle.
Materials:
-
Male Wistar rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Phenylephrine (B352888) (α1-adrenoceptor agonist).
-
This compound.
-
Isolated tissue bath system with force transducers.
-
Data acquisition system.
Procedure:
-
Euthanize a rat and dissect the thoracic aorta.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
Mount the aortic rings in isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g.
-
Perform a cumulative concentration-response curve to phenylephrine to establish a control response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a known concentration of this compound for a predetermined period (e.g., 30 minutes).
-
Repeat the cumulative concentration-response curve to phenylephrine in the presence of this compound.
-
Repeat steps 6-8 with increasing concentrations of this compound.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.
Caption: Isolated tissue bath experimental workflow.
In Vivo Cardiovascular Studies
While specific in vivo quantitative data for this compound is not extensively available in the public domain, this section outlines a general protocol for assessing the effects of an α1A-adrenoceptor antagonist on blood pressure and cardiac hypertrophy in a rat model.
Assessment of Blood Pressure in Anesthetized Rats
Objective: To evaluate the effect of this compound on baseline blood pressure and on phenylephrine-induced hypertension.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Catheters for drug administration (femoral vein) and blood pressure measurement (femoral artery).
-
Pressure transducer and data acquisition system.
-
Phenylephrine hydrochloride.
-
This compound.
Procedure:
-
Anesthetize the rat and cannulate the femoral vein for intravenous drug administration and the femoral artery for direct blood pressure monitoring.
-
Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer a bolus injection or a continuous infusion of phenylephrine to induce a hypertensive response.
-
After the blood pressure returns to baseline, administer a dose of this compound intravenously.
-
After a suitable period for the antagonist to take effect, repeat the phenylephrine challenge.
-
The attenuation of the phenylephrine-induced pressor response is a measure of the in vivo α1-adrenoceptor blocking activity of this compound.
-
Different doses of this compound can be tested to establish a dose-response relationship.
Model of Cardiac Hypertrophy
Objective: To investigate the potential of this compound to prevent or regress cardiac hypertrophy.
Materials:
-
Spontaneously hypertensive rats (SHR) or rats with surgically induced hypertension (e.g., aortic banding).
-
This compound.
-
Echocardiography equipment.
-
Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome).
Procedure:
-
Use a suitable animal model of cardiac hypertrophy.
-
Treat a group of animals with this compound over an extended period (e.g., several weeks). A control group should receive a vehicle.
-
Monitor cardiovascular parameters such as blood pressure and heart rate throughout the study.
-
At the end of the treatment period, perform echocardiography to assess cardiac dimensions and function (e.g., left ventricular wall thickness, ejection fraction).
-
Euthanize the animals and excise the hearts.
-
Measure the heart weight to body weight ratio as an index of hypertrophy.
-
Perform histological analysis of the heart tissue to assess cardiomyocyte size and fibrosis.
Conclusion
This compound is a valuable pharmacological tool for the investigation of α1A-adrenoceptor function in the cardiovascular system. Its high selectivity allows for the precise dissection of the roles of this receptor subtype in health and disease. The in vitro data clearly demonstrate its potent and selective antagonism. While further in vivo studies are needed to fully elucidate its therapeutic potential, the methodologies outlined in this guide provide a solid foundation for researchers to explore the effects of this compound on cardiovascular physiology and pathophysiology. The detailed understanding of its mechanism of action and the associated signaling pathways will be instrumental in the development of novel therapeutic strategies targeting the α1A-adrenoceptor for the treatment of cardiovascular disorders.
References
- 1. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylephrine-induced hypertension does not improve outcome after closed head trauma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Responses of the cardiovascular system of the rat to alpha-and beta-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of RS-17053 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RS-17053 hydrochloride is a potent and highly selective α1A-adrenoceptor antagonist that has been instrumental in the characterization of α1-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the preclinical data available for RS-17053 hydrochloride, with a focus on its pharmacological profile. The information is compiled from seminal studies and presented in a format intended to be a valuable resource for researchers in pharmacology and drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Pharmacological Data
RS-17053 hydrochloride is distinguished by its high affinity and selectivity for the α1A-adrenoceptor subtype. This selectivity has been demonstrated across various in vitro systems, including cloned human adrenoceptors and functional tissue preparations from multiple species.
Quantitative Binding and Functional Affinity Data
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2 or pKB) of RS-17053 hydrochloride at different α1-adrenoceptor subtypes.
| Receptor Subtype | System | Parameter | Value | Reference(s) |
| α1A | Cloned Human | pKi | 8.6 | [1] |
| α1A | Rat Epididymal Vas Deferens | pA2 | 9.5 | [2] |
| α1A | Native Cell Membrane | pKi | 9.1 | [3] |
| α1B | Cloned Human | pKi | 7.3 | [1] |
| α1B | Rat Spleen | pA2 | 7.2 | [2] |
| α1D | Cloned Human | pKi | 7.1 | [1] |
| α1D | Rat Aorta | pKB | 7.1 | [2] |
pKi is the negative logarithm of the inhibitor constant (Ki), indicating binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Selectivity Profile
| Comparison | Selectivity Ratio (approx.) |
| α1A vs. α1B | ~20-fold |
| α1A vs. α1D | ~32-fold |
Selectivity ratios are calculated from the Ki values at cloned human receptors.
Mechanism of Action: α1A-Adrenoceptor Antagonism
RS-17053 hydrochloride exerts its pharmacological effects by competitively blocking the α1A-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gq/11 family of G-proteins.
Signaling Pathway
Upon activation by endogenous catecholamines like norepinephrine, the α1A-adrenoceptor initiates a signaling cascade that leads to smooth muscle contraction. RS-17053 hydrochloride prevents this activation.
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different subtypes of alpha 1A-adrenoceptor mediating contraction of rat epididymal vas deferens, rat hepatic portal vein and human prostate distinguished by the antagonist RS 17053 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetmol.com [targetmol.com]
Methodological & Application
Preparation of RS 17053 Hydrochloride Stock Solution in DMSO: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of RS 17053 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and selective α1A-adrenoceptor antagonist, and accurate preparation of stock solutions is crucial for reliable and reproducible experimental results. These application notes are intended for researchers, scientists, and drug development professionals working with this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate concentration calculations and understanding the compound's general characteristics.
| Property | Value |
| Molecular Formula | C₂₄H₂₉ClN₂O₂ · HCl |
| Molecular Weight | 449.41 g/mol |
| Appearance | Solid powder |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 278.14 mM) |
| Purity | >98% |
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the α1A-adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR). In its natural state, the α1A-AR is activated by catecholamines like norepinephrine (B1679862) and epinephrine. This activation stimulates the Gq alpha subunit of the associated G protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC then phosphorylates various downstream target proteins, leading to a cellular response. As an antagonist, this compound binds to the α1A-AR and prevents this signaling cascade from being initiated by agonist binding.
Figure 1. Signaling pathway of the α1A-adrenergic receptor and the inhibitory action of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Workflow for Stock Solution Preparation
Figure 2. Workflow for the preparation of this compound stock solution.
Step-by-Step Procedure
-
Calculations:
-
To prepare a 10 mM stock solution, the required mass of this compound (MW = 449.41 g/mol ) needs to be calculated.
-
For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 449.41 g/mol = 0.0044941 g
-
Mass (mg) = 4.49 mg
-
-
-
Weighing the Compound:
-
Wear appropriate PPE.
-
Using a calibrated analytical balance, carefully weigh out 4.49 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex the solution vigorously until the powder is completely dissolved.
-
If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber, or opaque microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Storage and Stability
Proper storage of the this compound stock solution is critical to maintain its stability and activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -20°C | Up to 1 month |
| Stock Solution in DMSO | -80°C | Up to 6 months |
Note: For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. Before use, allow the aliquot to thaw completely and equilibrate to room temperature.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact with skin and eyes. If contact occurs, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not fully dissolve | Insufficient mixing or sonication. | Continue to vortex and/or sonicate. Gentle warming (to no more than 37°C) may also aid dissolution. |
| Use of non-anhydrous DMSO. | Use fresh, anhydrous DMSO. Moisture can affect the solubility and stability of the compound. | |
| Precipitation upon dilution in aqueous buffer | The compound is less soluble in aqueous solutions. | Make intermediate dilutions of the DMSO stock in DMSO before adding to the aqueous buffer. Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent effects on cells. |
Application Notes and Protocols for RS 17053 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers studying the physiological and pathological roles of the α1A-adrenoceptor subtype in various in vitro systems. These application notes provide a comprehensive overview of the working concentrations and detailed protocols for the use of this compound in common in vitro assays.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its in vitro application.
| Parameter | Value | Assay Type | Notes |
| pKi | 9.1 - 9.9 | Radioligand Binding | Represents the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a higher binding affinity. |
| Ki | ~0.1 - 0.8 nM | Radioligand Binding | Calculated from pKi values. This is the concentration of RS 17053 that will bind to 50% of the receptors at equilibrium in the absence of the radioligand. |
| pA2 | 9.2 - 9.8 | Functional Antagonism | Represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4][5] |
| Working Concentration | 10 - 100 nM | Functional Assays | This is a general starting range for functional antagonism studies. The optimal concentration should be determined empirically for each specific assay and cell type.[4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Diagram: Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the α1A-adrenoceptor.
-
Radioligand: [3H]-Prazosin (a commonly used antagonist for α1-adrenoceptors).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Prazosin (for determining non-specific binding).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 pM to 1 µM).
-
Dilute the [3H]-Prazosin in assay buffer to a final concentration typically at or below its Kd (e.g., 0.1-1 nM).
-
Prepare a high concentration of unlabeled Prazosin (e.g., 10 µM) for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-Prazosin, and 100 µL of the cell membrane suspension.
-
Non-specific Binding: Add 50 µL of unlabeled Prazosin (10 µM), 50 µL of [3H]-Prazosin, and 100 µL of the cell membrane suspension.
-
Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of [3H]-Prazosin, and 100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of RS 17053 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an α1A-AR agonist, such as noradrenaline or phenylephrine.
Diagram: Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a functional calcium mobilization assay.
Materials:
-
Cells expressing the α1A-adrenoceptor (e.g., HEK293, CHO cells).
-
This compound.
-
α1A-AR agonist (e.g., Noradrenaline, Phenylephrine, or the selective agonist A-61603).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated liquid handling system.
Protocol:
-
Cell Preparation:
-
Seed the cells in the microplates and allow them to adhere and grow overnight.
-
On the day of the assay, load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of RS 17053 to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Prepare a concentration-response curve of the agonist (e.g., noradrenaline from 10⁻¹⁰ M to 10⁻⁴ M).
-
Using the fluorescence plate reader, measure the baseline fluorescence, then add the agonist to the wells and continue to measure the fluorescence signal over time to capture the calcium transient.
-
-
Data Analysis (Schild Analysis):
-
For each concentration of RS 17053, generate an agonist concentration-response curve and determine the EC50 value.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of RS 17053 on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathway
Diagram: α1A-Adrenoceptor Signaling Pathway
References
Application Notes and Protocols for RS 17053 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-adrenoceptor).[1][2][3] Its high affinity for the α1A subtype over the α1B and α1D subtypes makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of α1A-adrenoceptor signaling in various cellular processes. These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for preparing the compound and performing functional assays to characterize its antagonist activity.
Mechanism of Action
This compound functions as a competitive antagonist at the α1A-adrenoceptor.[3] The α1A-adrenoceptor is a G protein-coupled receptor (GPCR) that, upon binding to its endogenous agonists such as norepinephrine (B1679862) and epinephrine, activates the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By binding to the α1A-adrenoceptor, this compound prevents the binding of agonists and the subsequent activation of this signaling pathway.
Signaling Pathway
Data Presentation
The following tables summarize the quantitative data for this compound, providing key values for its affinity, potency, and selectivity.
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Value | Reference |
| pKi | α1A-Adrenoceptor | 9.1 - 9.9 | [2][3] |
| α1B-Adrenoceptor | 7.7 - 7.8 | [2][3] | |
| α1D-Adrenoceptor | 7.7 - 7.8 | [2][3] | |
| pA2 | α1A-Adrenoceptor | 9.8 | [1][2] |
| Selectivity | α1A vs α1B | 30 - 100 fold | [2][3] |
| α1A vs α1D | 30 - 100 fold | [2][3] |
Table 2: Physicochemical and Solubility Data
| Property | Value | Reference |
| Molecular Weight | 449.42 g/mol | [3] |
| Formula | C₂₄H₂₉N₂O₂Cl·HCl | [3] |
| Solubility | DMSO | to 50 mM |
| Ethanol (B145695) | to 10 mM | |
| Storage | Store at room temperature | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO up to 50 mM and in ethanol up to 10 mM.[3] For cell culture applications, it is recommended to prepare a high-concentration stock solution in sterile, anhydrous DMSO.
-
To prepare a 10 mM stock solution, dissolve 4.49 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Culture and Seeding Protocol
This protocol is a general guideline and should be optimized for the specific cell line being used. The following example uses Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α1A-adrenoceptor.
-
Cell Culture: Culture CHO-K1 cells expressing the human α1A-adrenoceptor in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding:
-
For a 96-well plate format, seed the cells at a density of 40,000 to 60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere and form a monolayer.
-
Functional Assay: Intracellular Calcium Mobilization
This protocol describes how to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human α1A-adrenoceptor
-
This compound
-
An α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Dye Loading:
-
Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to HBSS.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Addition (Antagonist Pre-incubation):
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare a solution of the agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC₈₀). The optimal concentration should be determined from a prior agonist dose-response experiment.
-
Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) before and after the addition of the agonist. Record data every 1-2 seconds for at least 60-120 seconds.
-
-
Data Analysis:
-
The antagonist effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Experimental Workflow Diagram
References
Application Notes and Protocols for RS 17053 Hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 17053 hydrochloride is a potent and selective antagonist for the α1A-adrenergic receptor.[1] This characteristic makes it a valuable pharmacological tool for researchers studying the physiological and pathological roles of the α1A-adrenergic subtype, which is involved in various processes including smooth muscle contraction. These application notes provide a detailed protocol for utilizing this compound in a competitive radioligand binding assay to determine the binding affinity of test compounds for the α1A-adrenergic receptor.
Mechanism of Action and Signaling Pathway
The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[2][3] Upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, the receptor initiates a signaling cascade that leads to various cellular responses.
Activation of the Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets, leading to physiological effects such as smooth muscle contraction.[2] The α1A-adrenergic receptor can also activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and proliferation.[4]
Data Presentation
The binding affinity of this compound for the human α1-adrenergic receptor subtypes is summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi |
| This compound | α1A | 8.6[1] |
| α1B | 7.3[1] | |
| α1D | 7.1[1] |
Table 1: Binding affinities (pKi) of this compound for human α1-adrenergic receptor subtypes.
Experimental Protocols
Radioligand Binding Assay Protocol for this compound
This protocol describes a competitive binding assay using [³H]-Prazosin, a non-selective α1-adrenergic receptor antagonist, as the radioligand to determine the binding affinity of test compounds, such as this compound, for the α1A-adrenergic receptor.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human α1A-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Prazosin (Specific Activity: 70-90 Ci/mmol).
-
Competitor: this compound.
-
Non-specific Binding Control: Phentolamine (B1677648) (10 µM).[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the α1A-adrenergic receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[6]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.[6]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of the competitor compound (this compound) in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Prazosin (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation.
-
Competitor Binding: 50 µL of the competitor dilution, 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of phentolamine (10 µM final concentration), 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.[7]
-
-
Filtration:
-
Pre-soak the glass fiber filters in a solution such as 0.3% polyethyleneimine to reduce non-specific binding.
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Functional Assays of α1A-Adrenoceptor Antagonism with RS 17053
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α1A-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological processes, most notably in smooth muscle contraction.[1] Its involvement in conditions such as benign prostatic hyperplasia (BPH) has made it a significant target for therapeutic intervention. RS 17053 is recognized as a potent and selective antagonist for the α1A-adrenoceptor. This document provides detailed application notes and protocols for conducting functional assays to characterize the antagonism of RS 17053 at the α1A-adrenoceptor. The provided methodologies are essential for researchers engaged in drug discovery and development aimed at this receptor subtype.
Data Presentation: Quantitative Analysis of RS 17053 Affinity and Potency
The following tables summarize the binding affinity and functional potency of RS 17053 for α1-adrenoceptor subtypes, compiled from various studies. This data highlights the selectivity of RS 17053 for the α1A subtype.
Table 1: Binding Affinity of RS 17053 for α1-Adrenoceptor Subtypes
| Receptor Subtype | Ligand | pKi | Ki (nM) | Source |
| α1A | RS 17053 | 8.6 | ~2.5 | DrugBank[2] |
| α1B | RS 17053 | 7.3 | ~50 | DrugBank[2] |
| α1D | RS 17053 | 7.1 | ~79 | DrugBank[2] |
Table 2: Functional Antagonist Potency of RS 17053 at α1-Adrenoceptor Subtypes
| Tissue/System | Agonist | Antagonist | pA2 / pKB | Source |
| Rat Epididymal Vas Deferens (α1A) | Phenylephrine (B352888) | RS 17053 | 9.5 (pA2) | PubMed[3] |
| Rat Spleen (α1B) | Phenylephrine | RS 17053 | 7.2 (pA2) | PubMed[3] |
| Rat Aorta (α1D) | Noradrenaline | RS 17053 | 7.1 (pKB) | PubMed[3] |
| Rat Portal Vein (α1A) | Phenylephrine | RS 17053 | 7.1 (pKB) | PubMed[3] |
| Human Prostate (α1A) | Noradrenaline | RS 17053 | 7.1 (pKB) | PubMed[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the α1A-adrenoceptor and the general workflows for the experimental protocols described herein.
Experimental Protocols
Radioligand Binding Assay for α1A-Adrenoceptor
This protocol is designed to determine the binding affinity (Ki) of RS 17053 for the α1A-adrenoceptor using a competitive radioligand binding assay with [3H]prazosin.
Materials:
-
Cell Lines/Tissues: CHO-K1 or HEK293 cells stably expressing the human α1A-adrenoceptor, or tissue homogenates known to express the receptor (e.g., rat cerebral cortex).
-
Radioligand: [3H]prazosin (specific activity ~70-90 Ci/mmol).
-
Non-labeled Ligands: RS 17053, Prazosin (for non-specific binding determination).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Homogenize the sample using a Polytron or similar homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford or BCA protein assay. Aliquot and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of [3H]prazosin (final concentration ~0.2-0.5 nM), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]prazosin, and 50 µL of 10 µM unlabeled prazosin.
-
Competition Binding: 50 µL of membrane suspension, 50 µL of [3H]prazosin, and 50 µL of varying concentrations of RS 17053 (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubate the plate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of RS 17053.
-
Determine the IC50 value (the concentration of RS 17053 that inhibits 50% of the specific binding of [3H]prazosin) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]prazosin and Kd is its dissociation constant for the α1A-adrenoceptor.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of RS 17053 to antagonize agonist-induced increases in intracellular calcium in cells expressing the α1A-adrenoceptor.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human α1A-adrenoceptor.[4]
-
Agonist: Phenylephrine or A-61603 (a highly selective α1A-adrenoceptor agonist).
-
Antagonist: RS 17053.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Reagents: Pluronic F-127, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: 96- or 384-well black-walled, clear-bottom cell culture plates, fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Culture and Plating:
-
Culture the cells in appropriate growth medium until they reach 80-90% confluency.
-
Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS with 20 mM HEPES.
-
Aspirate the culture medium from the cell plates and add 100 µL (for 96-well) or 25 µL (for 384-well) of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS with 20 mM HEPES, leaving a final volume of 100 µL or 25 µL in each well.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of RS 17053 in HBSS.
-
Add the desired volume of the RS 17053 dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of the agonist (e.g., phenylephrine at its EC80 concentration) to all wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).
-
Plot the percentage of inhibition against the log concentration of RS 17053.
-
Determine the IC50 value using non-linear regression.
-
If a competitive antagonist, the pA2 value can be calculated using the Schild equation.
-
Conclusion
The protocols and data presented provide a comprehensive framework for the functional characterization of RS 17053 as an α1A-adrenoceptor antagonist. The radioligand binding assay allows for the precise determination of its binding affinity, while the calcium mobilization assay provides a measure of its functional potency in a cellular context. These assays are fundamental tools for the preclinical evaluation of compounds targeting the α1A-adrenoceptor and for advancing our understanding of its pharmacology.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Imaging Assay Using RS 17053 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 17053 hydrochloride is a potent and highly selective antagonist for the α1A-adrenergic receptor.[1][2][3] This selectivity makes it an invaluable tool for dissecting the role of the α1A-adrenoceptor subtype in various physiological processes, particularly in studying intracellular calcium mobilization. This document provides detailed application notes and a comprehensive protocol for utilizing this compound in a calcium imaging assay to investigate α1A-adrenoceptor antagonism.
The α1A-adrenergic receptor is a Gq-protein coupled receptor (GPCR). Upon activation by an agonist (e.g., norepinephrine), it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be visualized using calcium-sensitive fluorescent indicators. This compound is used to specifically block this pathway at the α1A-adrenoceptor, thereby inhibiting the downstream calcium release.
Data Presentation
Ligand Binding Affinities and Potencies of this compound
| Receptor Subtype | pKi (Binding Affinity) | pA2 (Functional Antagonism) | Selectivity (fold vs α1A) |
| α1A-adrenoceptor | 9.1 - 9.9[1] | 9.1 - 9.9[1] | - |
| α1B-adrenoceptor | 7.7 - 7.8[1] | 7.7 - 7.8[1] | 30 - 100 |
| α1D-adrenoceptor | 7.7 - 7.8[1] | 7.7 - 7.8[1] | 30 - 100 |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 449.42 g/mol [1] |
| Formula | C24H29N2O2Cl.HCl |
| Solubility | Soluble to 50 mM in DMSO and 10 mM in ethanol[1] |
| Storage | Store at room temperature[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the α1A-adrenoceptor and the general workflow for the calcium imaging assay.
References
Application Notes and Protocols for In Vivo Administration of RS 17053 Hydrochloride in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist.[1] Its high affinity for the α1A-adrenergic receptor subtype makes it a valuable tool for investigating the physiological roles of these receptors in various systems. In rat models, RS 17053 has been primarily characterized through in vitro studies on isolated tissues, demonstrating its ability to antagonize contractions in tissues rich in α1A-adrenoceptors, such as the vas deferens.[1] While detailed in vivo administration protocols for RS 17053 in rats are not extensively published, this document provides a comprehensive guide based on its known pharmacological profile and general principles of administering α1-adrenoceptor antagonists to rodent models.
These notes are intended to guide researchers in designing and executing in vivo studies to explore the effects of RS 17053 on physiological parameters such as blood pressure, heart rate, and urethral pressure in anesthetized or conscious rat models.
Mechanism of Action and Signaling Pathway
RS 17053 acts as a competitive antagonist at the α1A-adrenoceptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC in smooth muscle cells leads to vasoconstriction and contraction of other smooth muscles. By blocking the α1A-adrenoceptor, RS 17053 inhibits this signaling cascade, leading to smooth muscle relaxation.
References
Application Notes and Protocols for RS-17053 Hydrochloride in Benign Prostatic Hyperplasia (BPH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist. The α1A-adrenoceptor subtype is predominantly expressed in the smooth muscle of the human prostate and bladder neck and is the primary mediator of smooth muscle contraction in these tissues. Antagonism of this receptor is a key mechanism for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). These application notes provide detailed protocols for the investigation of RS-17053 hydrochloride in both in vivo and in vitro models relevant to BPH research.
It is important to note that while RS-17053 hydrochloride demonstrates high affinity for the cloned human α1A-adrenoceptor, functional studies on isolated human prostatic tissue have shown it to be a very weak antagonist at the functional α1-adrenoceptors mediating contraction[1]. This suggests a potential discrepancy between receptor binding affinity and functional activity in the target tissue, a critical consideration for researchers.
Quantitative Data Summary
The following tables summarize the pharmacological data for RS-17053 hydrochloride.
Table 1: In Vitro Affinity of RS-17053 for Human α1-Adrenoceptor Subtypes
| Receptor Subtype | Affinity (pKi) |
| α1A | 8.6 |
| α1B | 7.3 |
| α1D | 7.1 |
Data from radioligand binding studies against cloned human α1-adrenoceptors.[1]
Table 2: Functional Antagonist Activity of RS-17053
| Tissue | Agonist | Antagonist Activity (pA2) |
| Human Prostate | Noradrenaline | 6.0 |
| Rat Aorta | Noradrenaline | ~7.1 |
pA2 value indicates the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[1]
Experimental Protocols
In Vivo Protocol: Testosterone-Induced BPH in Rats
This protocol describes the induction of BPH in rats using testosterone (B1683101), a widely accepted model for studying the effects of potential BPH therapies.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g).
2. BPH Induction:
-
Animals are castrated under appropriate anesthesia.
-
Allow a 7-day recovery period post-castration.
-
Induce BPH by daily subcutaneous injections of testosterone propionate (B1217596) (25 mg/kg) dissolved in olive oil for 4 weeks.[2][3]
-
A sham group should undergo a mock surgery and receive daily subcutaneous injections of the vehicle (olive oil).[2][3]
3. Administration of RS-17053 Hydrochloride:
-
Route of Administration: Oral gavage is a suitable route for administration.
-
Dosage: While no specific dosage has been reported for RS-17053 in a BPH rat model, a starting point could be extrapolated from other in vivo studies. For instance, a dose of 10 mg/kg has been used in rats to study its effects on anorexia. Dose-response studies are recommended to determine the optimal dosage for BPH-related endpoints.
-
Treatment Groups:
-
Treatment Duration: Administer the compounds during the last 1-2 weeks of the 4-week testosterone treatment period.
4. Endpoint Evaluation:
-
Prostate Weight: At the end of the study, euthanize the animals and carefully dissect the prostate gland. Record the wet weight of the prostate and calculate the prostate-to-body weight ratio.[2][3]
-
Histological Analysis: Fix prostate tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess glandular and stromal hyperplasia.
-
Urodynamic Studies: In a subset of animals, perform cystometry to evaluate bladder function, including micturition frequency and voided volume.[6]
In Vitro Protocol: Smooth Muscle Contraction in Human Prostatic Tissue
This protocol details the methodology for assessing the antagonist effect of RS-17053 hydrochloride on the contraction of isolated human prostate smooth muscle.
1. Tissue Preparation:
-
Obtain fresh human prostatic tissue from patients undergoing radical prostatectomy.
-
Immediately place the tissue in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1).
-
Dissect the tissue to prepare smooth muscle strips (approximately 3 x 3 x 10 mm).
2. Organ Bath Assay:
-
Mount the prostatic strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.
-
Induce contractions with an α1-adrenoceptor agonist, such as noradrenaline or phenylephrine.
3. Antagonist Evaluation (Schild Analysis):
-
Generate a cumulative concentration-response curve for the agonist (e.g., noradrenaline, 10⁻⁸ to 10⁻⁴ M).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a specific concentration of RS-17053 hydrochloride for 30-60 minutes.
-
Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat this process with increasing concentrations of RS-17053 hydrochloride.
-
The pA2 value can be calculated from the Schild plot, which is a graph of log(concentration ratio - 1) versus the negative log of the molar concentration of the antagonist.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | Semantic Scholar [semanticscholar.org]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pelvipharm.com [pelvipharm.com]
Application Notes and Protocols for Measuring Blood Pressure in Animal Models Using RS 17053 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS 17053 hydrochloride is a potent and highly selective α1A-adrenoceptor antagonist.[1][2] The α1A-adrenergic receptor subtype is predominantly expressed in vascular smooth muscle and plays a crucial role in the regulation of peripheral vascular resistance and, consequently, blood pressure.[3] Norepinephrine (B1679862) released from sympathetic nerve endings binds to these receptors, initiating a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By selectively blocking the α1A-adrenoceptor, this compound inhibits this vasoconstrictive effect, leading to vasodilation and a subsequent reduction in blood pressure. This makes it a valuable pharmacological tool for studying the role of the α1A-adrenoceptor in cardiovascular regulation and for evaluating its potential as a therapeutic agent for hypertension.[1]
These application notes provide detailed protocols for utilizing this compound to measure its effects on blood pressure in animal models, particularly in spontaneously hypertensive rats (SHR), a widely used model for human essential hypertension.
Mechanism of Action
This compound exhibits high affinity for the α1A-adrenoceptor with a 30 to 100-fold selectivity over the α1B and α1D subtypes.[2] The binding of an agonist, such as norepinephrine, to the α1A-adrenoceptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction, resulting in vasoconstriction. This compound competitively antagonizes the binding of norepinephrine to the α1A-adrenoceptor, thereby inhibiting this signaling pathway and promoting vasodilation.
Signaling Pathway of α1A-Adrenoceptor Mediated Vasoconstriction
Data Presentation
The following table summarizes the inhibitory effect of this compound on the pressor response induced by the α1-agonist phenylephrine (B352888) in anesthetized normotensive Wistar rats and spontaneously hypertensive rats (SHR). The data is presented as dose ratios (Dr), which represent the ratio of the ED50 of phenylephrine in the presence and absence of the antagonist. A higher dose ratio indicates a greater antagonistic effect.
| Animal Model | Antagonist | Dose Ratio (Dr) for Mean Arterial Pressure | Dose Ratio (Dr) for Hindlimb Perfusion Pressure |
| Normotensive Wistar Rat | RS 17053 | 3.2 ± 1.6 | 4.4 ± 3.3 |
| Spontaneously Hypertensive Rat (SHR) | RS 17053 | 3.4 ± 0.6 | 4.3 ± 0.9 |
Data adapted from Qi et al., 2004.[1]
Experimental Protocols
Experimental Workflow for In Vivo Blood Pressure Measurement
Protocol 1: Invasive Blood Pressure Measurement in Anesthetized Rats
This protocol describes the direct measurement of arterial blood pressure in anesthetized rats, which is considered the gold standard for preclinical cardiovascular studies.
Materials:
-
This compound
-
Spontaneously Hypertensive Rats (SHR) or other appropriate rat strain
-
Anesthetic agents (e.g., Urethane and Ketamine)
-
Saline solution (0.9% NaCl)
-
Heparinized saline
-
Surgical instruments for small animals
-
Polyethylene catheters
-
Pressure transducer
-
Data acquisition system
-
Warming pad
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the laboratory environment for at least one week before the experiment.
-
Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of urethane at 1.2 g/kg and ketamine at 30 mg/kg).
-
Perform a tracheostomy to ensure a clear airway throughout the experiment.
-
Cannulate the carotid artery for direct blood pressure measurement. Connect the arterial catheter to a pressure transducer filled with heparinized saline.
-
Cannulate the jugular vein for intravenous administration of this compound.
-
-
Blood Pressure Measurement:
-
Allow the animal to stabilize for at least 30 minutes after the surgical procedures.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a continuous period of 15-30 minutes to ensure a stable baseline.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
Administer this compound intravenously at the desired doses. It is recommended to perform a dose-response study, starting with a low dose and progressively increasing it.
-
Continuously record MAP and HR after each dose administration until the blood pressure returns to baseline or a stable hypotensive effect is observed.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each dose of this compound.
-
Express the results as the mean ± standard error of the mean (SEM).
-
Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
-
Logical Relationship of Experimental Components
References
- 1. alpha1A-adrenergic receptor mediated pressor response to phenylephrine in anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade by nicergoline of vascular responses elicited by stimulation of alpha 1A-adrenoceptor subtype in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective alpha 1-adrenergic antagonists: therapeutically relevant antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determining Cell Viability Following Treatment with RS 17053 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
RS 17053 hydrochloride is a selective antagonist of the α1A-adrenergic receptor.[1] Understanding the impact of this compound on cell viability is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing cell viability in response to this compound treatment using two common methods: the MTT assay, a colorimetric assay that measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[2][3][4]
Signaling Pathway of α1A-Adrenergic Receptor and Inhibition by this compound
The α1A-adrenergic receptor is a G-protein coupled receptor that, upon binding to its endogenous ligand (e.g., norepinephrine), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway plays a role in various cellular processes, including proliferation and survival. This compound, as a selective antagonist, blocks the initial binding of the endogenous ligand to the α1A-adrenergic receptor, thereby inhibiting this downstream signaling cascade.
Experimental Workflow for Cell Viability Assay
The general workflow for assessing cell viability involves seeding cells, treating them with various concentrations of this compound, incubating for a defined period, adding the viability reagent, and measuring the output signal.
Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[3][4][5]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay.[2][8][9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as in the MTT assay.
-
-
CellTiter-Glo® Assay:
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[8][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Data Presentation
The quantitative data obtained from these assays can be summarized in the following tables.
Table 1: Cell Viability Data (MTT Assay)
| RS 17053 HCl (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Viability |
| 0 (Vehicle) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
% Viability = (Mean Absorbance of Treated / Mean Absorbance of Vehicle) x 100
Table 2: Cell Viability Data (CellTiter-Glo® Assay)
| RS 17053 HCl (µM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Mean Luminescence | % Viability |
| 0 (Vehicle) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
% Viability = (Mean Luminescence of Treated / Mean Luminescence of Vehicle) x 100
Table 3: IC50 Values for this compound
| Time Point | IC50 (µM) |
| 24 hours | |
| 48 hours | |
| 72 hours |
The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, can be calculated from the dose-response curves generated from the viability data.[10]
Conclusion
The provided protocols offer robust methods for determining the effect of this compound on cell viability. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs and available equipment. The MTT assay is a cost-effective colorimetric method, while the CellTiter-Glo® assay offers a more sensitive, homogeneous "add-mix-measure" format with a luminescent readout.[2] Accurate determination of the dose- and time-dependent effects of this compound on cell viability is a critical step in its preclinical evaluation.
References
- 1. targetmol.cn [targetmol.cn]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting unexpected results with RS 17053 hydrochloride
Welcome to the technical support center for RS 17053 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective α1A-adrenoceptor antagonist.[1][2][3][4][5] It exhibits very high affinity for the α1A-adrenergic receptor subtype, with a 30 to 100-fold selectivity over the α1B and α1D subtypes.[1][4] Its mechanism of action involves blocking the downstream signaling pathways typically activated by endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at the α1A-adrenoceptor.[6][7] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically initiates a signaling cascade through the Gq heterotrimeric G protein, leading to the activation of phospholipase C (PLC).[7][8][9]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: Proper handling and storage are critical for maintaining the stability and activity of the compound.[10]
-
Solubility: this compound is soluble in DMSO up to 50 mM and in ethanol (B145695) up to 10 mM.[1] For in vivo studies, formulations using DMSO, PEG300, Tween-80, and saline have been described.[3][11]
-
Storage: For long-term stability, the solid compound should be stored at room temperature.[1] Stock solutions in solvent should be stored at -20°C for up to one month or at -80°C for up to six months.[11] It is crucial to avoid repeated freeze-thaw cycles.[10][12]
Q3: Why is my observed potency (IC50) in a cell-based assay different from the reported pKi/pA2 values?
A3: It is common to observe a rightward shift in potency (higher IC50) in cell-based assays compared to biochemical binding assays (which determine Ki).[13] Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound must cross the cell membrane to reach its intracellular target, and poor permeability can reduce the effective intracellular concentration.[13]
-
Presence of Competing Ligands: In cell culture, the compound must compete with endogenous or serum-derived ligands that are absent in a purified biochemical assay.
-
Efflux Pumps: Cells may actively transport the compound out via efflux pumps, lowering the intracellular concentration.[13]
-
Protein Binding: The compound can bind to proteins in the cell culture medium or to other cellular components, reducing the free concentration available to bind the target receptor.[13]
-
Compound Stability: The compound may be metabolized by the cells over the course of the experiment.[13]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments with this compound.
Issue 1: Lower than Expected Antagonist Activity in Functional Assays
You observe a significantly weaker inhibition of agonist-induced signaling (e.g., calcium flux, ERK phosphorylation) than anticipated based on the compound's high affinity.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Prepare a fresh stock solution from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles.[10][12] 3. Protect solutions from light.[10] | RS 17053, like many small molecules, can degrade in solution over time, especially with improper storage, leading to loss of activity.[10][12] |
| Suboptimal Assay Conditions | 1. Verify the final concentration of DMSO or other solvents is non-inhibitory (typically <0.1%).[12][13] 2. Ensure the pH of the assay buffer is stable and appropriate for the cells. | High solvent concentrations can be toxic to cells or interfere with the assay readout.[12] Compound solubility and activity can be pH-dependent.[12] |
| Low Receptor Expression | 1. Confirm the expression level of the α1A-adrenoceptor in your cell model via qPCR, Western blot, or flow cytometry. | The level of antagonist effect is dependent on the presence of the target receptor. Cell lines can lose expression over passages.[14] |
| Cell Health and Viability | 1. Perform a cell viability assay (e.g., Trypan Blue, MTT) in parallel. 2. Ensure cells are healthy and within an optimal passage number range.[14] | Unhealthy or high-passage cells may exhibit altered signaling responses and are a common source of experimental variability.[14] |
Issue 2: Compound Precipitation in Aqueous Media
You notice cloudiness or precipitate after diluting your DMSO stock solution into your aqueous cell culture medium or assay buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Decrease the final working concentration of the compound. 2. Increase the final percentage of DMSO, ensuring it remains below the cellular toxicity threshold. 3. Consider using a formulating agent like a low concentration of non-ionic surfactant (e.g., Pluronic F-68) or SBE-β-CD.[11][12] | Many organic small molecules have limited solubility in aqueous solutions.[12][13] Exceeding the solubility limit will cause the compound to precipitate, drastically reducing its effective concentration. |
| Buffer Incompatibility | 1. Test the solubility in different buffers. 2. Ensure the pH of the buffer has not shifted. | Components of certain buffers (e.g., high phosphate (B84403) concentrations) can sometimes cause compounds to salt out. |
| Improper Dilution Technique | 1. Add the DMSO stock solution to the aqueous buffer while vortexing or mixing to ensure rapid dispersion. | Adding the stock solution slowly or without adequate mixing can create localized high concentrations that lead to precipitation. |
Issue 3: Inconsistent Results Between Experiments
You are unable to reproduce results from one experiment to the next, observing high variability in the antagonist's effect.
| Potential Cause | Troubleshooting Step | Rationale |
| Reagent Variability | 1. Use the same batch of all critical reagents, including media, serum, and the compound itself. 2. Prepare large batches of buffers and media to use across a set of experiments. | Batch-to-batch variation in reagents is a common source of experimental inconsistency.[12] |
| Cell Culture Drift | 1. Use cells from a consistent, low passage number stock. 2. Regularly perform cell line authentication (e.g., STR profiling).[15] 3. Monitor for mycoplasma contamination.[14][15] | Cell lines can change phenotypically over time in culture.[14] Contamination can profoundly alter cellular responses.[12] |
| Procedural Variations | 1. Standardize all incubation times, pipetting techniques, and cell seeding densities.[12] 2. Calibrate pipettes regularly. | Minor, seemingly insignificant variations in protocol execution can lead to significant differences in results, especially in sensitive cell-based assays.[14] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (50 mM in DMSO):
-
Working Solution Preparation:
-
Thaw a single aliquot of the 50 mM stock solution at room temperature.
-
Perform serial dilutions in 100% DMSO to create intermediate stocks.
-
For the final working solution, dilute the intermediate stock into the final aqueous assay buffer. Crucially, add the DMSO stock to the buffer while mixing to prevent precipitation. Ensure the final DMSO concentration does not exceed 0.5%.[12][13]
-
Signaling Pathway of the α1A-Adrenoceptor
The following diagram illustrates the canonical Gq-PLC signaling pathway that is inhibited by this compound.
Experimental Workflow: In Vitro Calcium Flux Assay
This workflow outlines the key steps for measuring the antagonist effect of RS 17053 on agonist-induced calcium mobilization.
Troubleshooting Logic Flowchart
Use this flowchart to systematically diagnose the root cause of unexpected results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. targetmol.cn [targetmol.cn]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. This compound | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 5. This compound (RS-17053)|169505-93-5|COA [dcchemicals.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing RS 17053 Hydrochloride for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of RS 17053 hydrochloride for various cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the α1A-adrenoceptor.[1] The α1A-adrenoceptors are G protein-coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, couple to Gq proteins. This activation stimulates phospholipase C, leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Subsequently, IP3 triggers the release of calcium from intracellular stores, resulting in various physiological responses. This compound competitively binds to these receptors, blocking the downstream signaling cascade.
Q2: What are the common cell-based assays used to study this compound activity?
Common cell-based assays to assess the antagonist activity of this compound on α1A-adrenoceptors include:
-
Calcium Flux Assays: These are functional assays that measure the inhibition of agonist-induced intracellular calcium mobilization.[2][3] They are a direct measure of the Gq signaling pathway.
-
cAMP Assays: While α1A-adrenoceptors primarily signal through Gq, cross-talk with other signaling pathways can sometimes be investigated using cAMP assays, although this is not their primary signaling route.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by the α1A-adrenoceptor signaling pathway.
-
Binding Assays: Radioligand binding assays can be used to determine the affinity of this compound for the α1A-adrenoceptor.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] When preparing working solutions, the stock should be serially diluted in cell culture medium, ensuring the final DMSO concentration in the assay does not exceed a non-toxic level for the cells (typically ≤ 0.5%).[4]
Q4: What is a good starting concentration range for my experiments?
A broad concentration range should be initially tested to determine the optimal working concentration of this compound. A typical starting range for a dose-response curve would be from 1 nM to 10 µM.[2] The optimal concentration will be dependent on the specific cell line, the expression level of the α1A-adrenoceptor, and the assay being performed.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the potential cytotoxic effects of this compound on your chosen cell line. It is crucial to perform this assay before functional assays to ensure that any observed inhibition is not due to cell death.
Materials:
-
Cells of interest (e.g., PC-3, DU-145, LNCaP)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1, 1, 10, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control solutions.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Optimizing this compound Concentration in a Calcium Flux Assay
This protocol describes how to determine the optimal antagonist concentration of this compound by generating an IC50 curve in a functional calcium flux assay.
Materials:
-
Cells stably expressing the human α1A-adrenoceptor (e.g., CHO-K1 or HEK293 cells)
-
96-well or 384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
α1A-adrenoceptor agonist (e.g., Phenylephrine or A-61603)
-
Fluorescence plate reader with an injection system (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed cells into the assay plate at an appropriate density to form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Antagonist Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended. Include a vehicle control (assay buffer with DMSO).
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer and then add the prepared this compound dilutions or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Prepare the α1A-adrenoceptor agonist at a concentration that elicits a submaximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.
-
Data Acquisition: Place the assay plate in the fluorescence plate reader. Program the instrument to inject the agonist and record the fluorescence signal before and after the injection.
-
Data Analysis: Determine the maximum fluorescence response for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the antagonist and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the plate.
-
Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.
Issue: No or very weak antagonist effect observed.
-
Possible Cause:
-
Compound Inactivity: The compound may have degraded.
-
Low Receptor Expression: The cell line may have low or no expression of the α1A-adrenoceptor.
-
Incorrect Agonist Concentration: The agonist concentration may be too high, making it difficult for the antagonist to compete.
-
-
Solution:
-
Prepare fresh dilutions of this compound from a new aliquot of the stock solution.
-
Confirm α1A-adrenoceptor expression in your cell line using techniques like qPCR or Western blot.
-
Re-evaluate the agonist EC80 concentration.
-
Issue: Inconsistent IC50 values between experiments.
-
Possible Cause:
-
Cell Passage Number: The receptor expression and cell sensitivity can change with increasing passage number.
-
Variations in Incubation Times: Inconsistent incubation times with the antagonist can affect the results.
-
Compound Stability: this compound may not be stable in the cell culture medium over the duration of the experiment.
-
-
Solution:
-
Use cells within a consistent and narrow range of passage numbers for all experiments.
-
Standardize all incubation times.
-
If compound instability is suspected, perform a time-course experiment to assess its stability. For longer experiments, consider replenishing the medium with fresh compound.
-
Issue: High background fluorescence in the calcium flux assay.
-
Possible Cause:
-
Autofluorescence: The compound itself may be fluorescent.
-
Incomplete Dye Wash: Residual extracellular dye can contribute to high background.
-
Cell Stress: Stressed or dying cells can have elevated basal calcium levels.
-
-
Solution:
-
Test the fluorescence of this compound alone in the assay buffer.
-
Ensure thorough but gentle washing of the cells after dye loading.
-
Ensure cells are healthy and not overgrown before starting the experiment.
-
Data Presentation
| Parameter | This compound |
| Molecular Weight | 449.41 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store stock solutions at -20°C or -80°C |
| Typical Working Concentration | 1 nM - 10 µM |
| Primary Target | α1A-adrenoceptor |
Note: The optimal working concentration and IC50 values are cell line and assay dependent and should be determined experimentally.
Visualizations
Caption: Signaling pathway of the α1A-adrenoceptor and the inhibitory action of this compound.
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
References
RS 17053 hydrochloride solubility and stability issues
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of RS 17053 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective α1A-adrenoceptor antagonist.[1][2][3] It demonstrates very high affinity for α1A receptors with pKi and pA2 values ranging from 9.1 to 9.9.[2] Its selectivity is reported to be 30 to 100 times higher for the α1A subtype over the α1B and α1D subtypes. This selectivity makes it a valuable tool for research related to the sympathetic nervous system and conditions involving α1A-adrenergic signaling.
Q2: What are the recommended solvents and solubility limits for this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, but it is sparingly soluble in aqueous buffers.[4] For experiments requiring aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[4]
Table 1: Solubility Data for this compound
| Solvent | Reported Solubility | Source |
| DMSO | ≥ 50 mM | R&D Systems |
| DMSO | Soluble | MedKoo Biosciences[5] |
| Ethanol | ≥ 10 mM | R&D Systems |
Note: Always refer to the batch-specific Certificate of Analysis for the most accurate data.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid compound in a high-purity organic solvent such as DMSO. For a detailed step-by-step guide, refer to the "Protocol for Preparing a Stock Solution" in the Technical Data & Protocols section below. It is crucial to use anhydrous solvent and ensure the vial is tightly sealed to prevent moisture absorption.
Q4: What are the recommended storage conditions for this compound?
The stability of this compound depends on whether it is in solid form or in solution. To maximize shelf-life, adhere to the storage conditions outlined by the supplier.
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 2 years | DC Chemicals, MedKoo[1][5] |
| Solid Powder | Room Temperature | Not specified, but stable for shipping | R&D Systems, MedKoo[5] |
| In DMSO | -80°C | 6 months | DC Chemicals, MCE[1][2] |
| In DMSO | -20°C | 1 month | MCE, DC Chemicals[2][3] |
| In DMSO | 4°C | 2 weeks | DC Chemicals[1] |
Note: For solutions, it is highly recommended to store them as single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
Problem 1: The compound will not dissolve in the organic solvent (e.g., DMSO).
-
Cause A: Incorrect Solvent or Low-Quality Solvent. Ensure you are using a high-purity, anhydrous solvent like DMSO.[8] Water contamination can significantly reduce the solubility of many organic compounds.
-
Cause B: Concentration Exceeds Solubility Limit. The desired concentration may be higher than the compound's maximum solubility. Re-check the solubility data (Table 1) and recalculate the required solvent volume.
-
Solution Steps:
-
Vortex: Mix the solution thoroughly by vortexing for 1-2 minutes.[6]
-
Gentle Warming: Warm the solution gently in a water bath (e.g., to 37°C). Be cautious, as excessive heat can cause degradation.[6]
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up any solid aggregates and enhance dissolution.[6]
-
Problem 2: The solution precipitates after dilution into an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: Solvent Shift. This is the most common issue. This compound is poorly soluble in water. When a concentrated DMSO stock is added to an aqueous medium, the drastic change in solvent polarity causes the compound to "crash out" or precipitate.[6]
-
Solution Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your aqueous medium.
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion helps prevent the formation of localized high concentrations that lead to precipitation.[9] It is critical to add the DMSO stock to the buffer, not the other way around.[6]
-
Use Intermediate Dilutions: Prepare intermediate dilutions of your stock in pure DMSO before the final dilution into the aqueous buffer.[6]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1% v/v) to avoid solvent toxicity and effects on your experimental system.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]
-
Problem 3: I am observing inconsistent or no activity in my assay.
-
Cause A: Compound Degradation. The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous assay buffer over the course of the experiment.
-
Solution: Always use freshly prepared dilutions from a properly stored, aliquoted stock solution.[7] If the experiment is lengthy, consider assessing the compound's stability in your specific assay buffer over the relevant time period (see Protocol for Stability Assessment).
-
-
Cause B: Adsorption to Plastics. Hydrophobic compounds can sometimes adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your experiment.
-
Solution: Consider using low-adhesion plasticware. Pre-rinsing pipette tips with the solution before the final transfer can also help mitigate loss.[9]
-
Technical Data & Protocols
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (M.Wt: 449.42 g/mol ).
-
Materials:
-
This compound powder.
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO).
-
Sterile, low-adhesion microcentrifuge tubes.
-
Calibrated pipette.
-
-
Procedure:
-
Weighing: Accurately weigh a specific amount of the compound. For example, weigh out 1 mg of this compound.
-
Solvent Calculation: Calculate the volume of DMSO required.
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (µL) for 1 mg = (0.001 g / (449.42 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 222.5 µL
-
-
Dissolution: Add the calculated volume (222.5 µL) of anhydrous DMSO to the vial containing the 1 mg of compound.
-
Mixing: Tightly seal the vial and vortex for 1-2 minutes until the solid is completely dissolved. If needed, sonicate briefly in a water bath.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-adhesion tubes. Store immediately at -20°C or -80°C as recommended (see Table 2).[3]
-
Protocol 2: General Protocol for Assessing Compound Stability
This protocol provides a general workflow to assess the chemical stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC). A stability-indicating method must be used, which is capable of separating the intact compound from any potential degradation products.[10]
-
Objective: To determine the percentage of this compound remaining after incubation in a specific aqueous buffer at a defined temperature over several time points.
-
Materials:
-
This compound stock solution in DMSO.
-
Experimental buffer (e.g., PBS, cell culture medium).
-
HPLC system with a suitable column and detector (e.g., UV-Vis or MS).
-
Incubator or water bath set to the desired temperature (e.g., 37°C).
-
Quenching solvent (e.g., ice-cold Acetonitrile or Methanol).
-
-
Procedure:
-
Preparation: Prepare a working solution of this compound in the experimental buffer at the final desired concentration.
-
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution and mix it with the quenching solvent (e.g., 1:1 ratio) to stop any degradation. This sample represents 100% of the initial compound concentration. Store at -25°C or colder until analysis.[11]
-
Incubation: Place the remaining working solution in the incubator at the desired temperature.
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw additional aliquots, quench them in the same manner as the T=0 sample, and store them for analysis.[11]
-
HPLC Analysis: Analyze all collected samples (T=0 and subsequent time points) in a single batch using a validated, stability-indicating HPLC method.[11]
-
Data Analysis:
-
Measure the peak area of the intact this compound in the chromatogram for each time point.
-
Calculate the percentage of compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
-
Visualizations
Signaling Pathway
This diagram illustrates the Gq-coupled signaling cascade initiated by the α1A-adrenoceptor.[12][13] Norepinephrine binding activates the receptor, leading to the activation of Phospholipase C (PLC) and subsequent production of IP3 and DAG, culminating in calcium release and cellular responses.[12][13][14] RS 17053 acts as a competitive antagonist, blocking norepinephrine from binding to the receptor and thereby inhibiting this pathway.
Experimental Workflow
This workflow outlines the best practices for preparing and storing this compound solutions to ensure stability and reproducibility. Following these steps, from creating aliquoted stock solutions to their use in experiments, helps minimize compound degradation from freeze-thaw cycles and maintain solution integrity.
Logical Diagram
This diagram shows the key environmental and handling factors that can impact the chemical stability of RS 17053. Proper control over temperature, pH, light exposure, and handling procedures like avoiding repeated freeze-thaw cycles is critical to prevent degradation and ensure reliable experimental outcomes.
References
- 1. This compound (RS-17053) Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (RS-17053)|169505-93-5|COA [dcchemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. benchchem.com [benchchem.com]
- 10. usp.org [usp.org]
- 11. enamine.net [enamine.net]
- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
preventing RS 17053 hydrochloride precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of RS 17053 hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective α1A-adrenoceptor antagonist.[1][2][3] It is utilized in research to study the role of the α1A-adrenergic receptor in various physiological processes. Its mechanism of action involves blocking the signaling pathway initiated by the binding of agonists like norepinephrine (B1679862) to the α1A-adrenoceptor, a G protein-coupled receptor (GPCR).[4][5]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For DMSO, concentrations up to 125 mg/mL (278.14 mM) have been reported, and for ethanol, solubility is up to 10 mM.[2] It is recommended to prepare high-concentration stock solutions in these organic solvents.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in neutral aqueous buffers like Phosphate-Buffered Saline (PBS) at high concentrations is generally not recommended. As a hydrochloride salt of a likely weakly basic compound, its aqueous solubility is pH-dependent. At neutral or alkaline pH, it can convert to its less soluble free base form, leading to precipitation.
Q4: How should I store my this compound solutions?
For long-term storage, it is recommended to store stock solutions in tightly sealed vials at -20°C or -80°C.[6] Under these conditions, solutions are generally stable for up to one to six months.[6] For daily use, solutions can be stored at 4°C for up to two weeks.[1] It is always best to prepare fresh solutions for experiments whenever possible.
Troubleshooting Guide: Preventing Precipitation
Problem: My this compound solution precipitated after dilution in an aqueous buffer.
-
Potential Cause 1: pH-Induced Precipitation. The pH of your aqueous buffer may be too high, causing the conversion of the soluble hydrochloride salt to the less soluble free base.
-
Solution: If your experiment allows, use a buffer with a slightly acidic pH. For hydrochloride salts of weak bases, solubility is generally higher in acidic conditions. A small-scale solubility test in your intended buffer is advisable.
-
-
Potential Cause 2: Solvent Polarity Shock. Rapidly diluting a concentrated organic stock solution into an aqueous buffer can cause a sudden change in solvent polarity, leading to the compound "crashing out" of the solution.
-
Solution: Employ a stepwise dilution method. Add the aqueous buffer to your concentrated stock solution slowly and in small increments while vortexing or stirring. This gradual change in polarity can help maintain solubility.
-
-
Potential Cause 3: Concentration Exceeds Solubility Limit. The final concentration of this compound in your aqueous solution may be above its solubility limit under those specific conditions (e.g., pH, temperature, buffer composition).
-
Solution: Try preparing a more dilute final solution. If a higher concentration is necessary, consider using a co-solvent system.
-
Problem: I see cloudiness or particles in my solution after storage.
-
Potential Cause: The solution may have become supersaturated, or temperature fluctuations during storage may have caused the compound to precipitate out over time.
-
Solution: Gentle warming (e.g., in a 37°C water bath) and sonication can often help to redissolve the precipitate.[6] Before use, always visually inspect your solutions for any signs of precipitation.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Concentration | Molarity | Notes |
| DMSO | 125 mg/mL | 278.14 mM | Sonication is recommended to aid dissolution.[2] |
| Ethanol | Up to 10 mM | 10 mM | |
| In Vivo Formulation 1 | |||
| 10% DMSO | ≥ 2.08 mg/mL | ≥ 4.63 mM | Add solvents sequentially.[6] |
| 40% PEG300 | |||
| 5% Tween-80 | |||
| 45% Saline | |||
| In Vivo Formulation 2 | |||
| 10% DMSO | 4 mg/mL | 8.9 mM | Sonication is recommended.[2] |
| 40% PEG300 | |||
| 5% Tween 80 | |||
| 45% Saline | |||
| In Vivo Formulation 3 | |||
| 10% DMSO | ≥ 2.08 mg/mL | ≥ 4.63 mM | [6] |
| 90% (20% SBE-β-CD in Saline) | |||
| In Vivo Formulation 4 | |||
| 10% DMSO | ≥ 2.08 mg/mL | ≥ 4.63 mM | [6] |
| 90% Corn Oil |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, use gentle warming (e.g., 37°C water bath) and/or sonication to facilitate dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System
This protocol is based on a common in vivo formulation and can be adapted for in vitro use.
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL.
-
Visually inspect the final solution to ensure it is clear and free of precipitation.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Antagonistic action of RS 17053 HCl on the α1A-adrenoceptor signaling pathway.
References
- 1. This compound (RS-17053) Datasheet DC Chemicals [dcchemicals.com]
- 2. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 3. This compound (RS-17053)|169505-93-5|COA [dcchemicals.com]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Off-Target Effects of RS 17053 Hydrochloride
Welcome to the technical support center for RS 17053 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound while minimizing potential off-target effects in your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the alpha-1A adrenergic receptor (α1A-AR). Its primary mechanism of action is to bind to the α1A-AR and block the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This selective antagonism makes it a valuable tool for investigating the physiological and pathological roles of the α1A-AR subtype.
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound involve its interaction with other subtypes of the alpha-1 adrenergic receptor. While it is highly selective for the α1A-AR, it also exhibits antagonist activity at α1B- and α1D-ARs, albeit with lower affinity. It is crucial to consider these interactions when designing experiments and interpreting data.
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is critical for obtaining reliable and reproducible data. Key strategies include:
-
Dose-Response Experiments: Conduct thorough dose-response studies to determine the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Appropriate Controls: Employ a multi-faceted control strategy, including vehicle controls, positive controls (known α1A-AR agonists/antagonists), and, where possible, negative controls.
-
Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knock down the α1A-AR to confirm that the observed effect is target-dependent.
-
Orthogonal Approaches: Confirm findings using other selective α1A-AR antagonists or structurally different compounds with a similar mechanism of action.
Troubleshooting Guide
Issue 1: I am observing an unexpected or inconsistent phenotype in my cell-based assays.
This could be due to several factors, including off-target effects, issues with compound concentration, or cell line variability.
Troubleshooting Steps:
-
Verify On-Target Engagement: Confirm that this compound is engaging the α1A-AR in your specific cell line at the concentration used.
-
Perform a Dose-Response Curve: Titrate the concentration of this compound to identify the optimal concentration range that maximizes the on-target effect while minimizing potential off-target activities.
-
Assess Cell Viability: High concentrations of any small molecule can lead to cytotoxicity. Perform a cytotoxicity assay to ensure that the observed phenotype is not due to cell death.
-
Utilize Control Compounds: Include a less selective α1-AR antagonist (e.g., prazosin) to compare the phenotypic outcome. If the phenotype is identical, it may not be specific to α1A-AR antagonism.
-
Genetic Knockdown: Use siRNA to specifically reduce the expression of the α1A-AR. If the phenotype induced by this compound is rescued or diminished in the knockdown cells, it strongly suggests an on-target effect.
Issue 2: My in vivo experiment results are difficult to interpret due to systemic effects.
Systemic administration of an α1A-AR antagonist can lead to cardiovascular side effects, such as changes in blood pressure, which can confound the interpretation of results in other organ systems.
Troubleshooting Steps:
-
Optimize Dosage and Administration Route: Carefully titrate the dose of this compound to find a balance between target engagement in the tissue of interest and systemic side effects. Consider local administration routes if feasible for your experimental model.
-
Monitor Cardiovascular Parameters: Continuously monitor blood pressure and heart rate to understand the systemic hemodynamic effects of the compound at the doses being tested.
-
Use Appropriate Vehicle Controls: Ensure that the vehicle used to dissolve this compound does not have any physiological effects on its own.
-
Acclimatize Animals: Properly acclimatize animals to the experimental procedures to minimize stress-induced physiological changes that could interfere with the study outcomes.
Data Presentation: Selectivity Profile of RS 17053
The following table summarizes the binding affinities (pKi) of RS 17053 for the different alpha-1 adrenoceptor subtypes. A higher pKi value indicates a higher binding affinity.
| Adrenoceptor Subtype | pKi Value | Selectivity vs. α1A |
| α1A | 9.1 - 9.8 | - |
| α1B | ~7.3 | ~63-fold |
| α1D | ~7.1 | ~100-fold |
Note: These values are compiled from various sources and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration of this compound
Objective: To identify the lowest effective concentration of this compound that produces a significant on-target effect without causing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Treatment: Replace the cell culture medium with a fresh medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period based on the expected kinetics of the biological response.
-
On-Target Effect Assay: Measure the on-target effect using a relevant functional assay. For an α1A-AR antagonist, this could be the inhibition of an agonist-induced downstream signaling event, such as calcium mobilization or ERK phosphorylation.
-
Cytotoxicity Assay: In a parallel plate, assess cell viability using a standard method like MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the concentration-response curve for the on-target effect and the cytotoxicity. The optimal concentration will be in the range that gives a maximal on-target effect with minimal to no cytotoxicity.
Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown of ADRA1A
Objective: To confirm that the biological effect of this compound is mediated through the α1A-adrenoceptor.
Methodology:
-
siRNA Transfection: Transfect cells with a validated siRNA targeting the ADRA1A gene (the gene encoding the α1A-adrenoceptor) or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the α1A-adrenoceptor at both the mRNA (by qRT-PCR) and protein (by Western blot or flow cytometry) levels.
-
Compound Treatment: Treat the siRNA-transfected cells with the predetermined optimal concentration of this compound or vehicle.
-
Phenotypic Assay: Perform the functional or phenotypic assay of interest.
-
Data Analysis: Compare the effect of this compound in the ADRA1A knockdown cells to the control siRNA-treated cells. A significant reduction or abolition of the compound's effect in the knockdown cells indicates an on-target mechanism.
Mandatory Visualizations
Caption: Canonical signaling pathway of the alpha-1A adrenergic receptor.
Caption: A logical workflow for robust experimental design to minimize off-target effects.
addressing low potency of RS 17053 hydrochloride in functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the observed low potency of RS 17053 hydrochloride in functional assays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show high affinity in binding assays but low potency in some functional assays?
A1: This is a documented phenomenon for RS 17053. The discrepancy between high binding affinity (pKi) and lower functional potency (pA2) can be attributed to several factors:
-
Receptor Subtypes/Phenotypes: Evidence suggests that RS 17053 may differentiate between subtypes or phenotypes of the α1A-adrenoceptor. For instance, it exhibits high affinity for the cloned human α1A-adrenoceptor but has shown over 100-fold lower affinity for the α1A-adrenoceptors that mediate contraction in tissues like the rat portal vein and human prostate.
-
Biased Signaling: RS 17053 may act as a biased antagonist, preferentially inhibiting one signaling pathway over another. The α1A-adrenoceptor can couple to various downstream effectors, and the potency of an antagonist can appear different depending on the specific signaling pathway being measured (e.g., Gq/11-mediated calcium flux vs. β-arrestin recruitment).
-
Assay Conditions: The observed potency can be highly dependent on the specific experimental conditions, including the cell line or tissue used, receptor expression levels, and the specific agonist used to elicit a response.
Q2: What is biased signaling and how could it affect the potency of RS 17053?
A2: Biased signaling, or functional selectivity, refers to the ability of a ligand to preferentially activate or block specific downstream signaling pathways of a receptor. The α1A-adrenoceptor, like many GPCRs, can signal through multiple pathways, including Gq/11-mediated phospholipase C activation (leading to calcium mobilization) and β-arrestin-mediated pathways which can lead to ERK phosphorylation. RS 17053 might be more potent at inhibiting one of these pathways over the others. If your functional assay measures a pathway that RS 17053 only weakly antagonizes, you will observe low potency.
Q3: Could the choice of cell line impact the measured potency of RS 17053?
A3: Absolutely. The cellular context is critical. Different cell lines can have:
-
Varying expression levels of the α1A-adrenoceptor and its signaling partners (G-proteins, β-arrestins, etc.).
-
Endogenous expression of other receptor subtypes that could interfere with the assay.
-
Differences in signal amplification cascades.
It is recommended to use a well-characterized cell line with stable expression of the human α1A-adrenoceptor and to confirm the absence of other interfering adrenergic receptor subtypes.
Q4: Is it possible that RS 17053 is an inverse agonist?
A4: Some studies have suggested that certain α1A-adrenoceptor antagonists can exhibit inverse agonism, meaning they can reduce the basal (agonist-independent) activity of constitutively active receptors. This property could influence its apparent potency in functional assays, especially in systems with high receptor expression or mutations leading to constitutive activity.
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional potency of this compound. Note the variability in functional potency depending on the assay and tissue.
| Parameter | Receptor/Tissue | Value | Reference |
| pKi | Cloned human α1A-adrenoceptor | 8.6 | [1] |
| pKi | Native cell membranes | 9.1 | [2] |
| pA2 | Functional assays (general) | 9.8 | [2] |
| pA2 | Rat epididymal vas deferens (α1A) | 9.5 | [2] |
| pA2 | Human prostate | 6.0 | [1] |
| pKB | Rat portal vein (α1A) | 7.1 | [2] |
| pKB | Rat spleen (α1B) | 7.2 | [2] |
| pKB | Rat aorta (α1D) | 7.1 | [2] |
Troubleshooting Guide
Issue: Observed potency of RS 17053 is significantly lower than expected.
This guide provides a step-by-step approach to troubleshoot and optimize your functional assays.
1. Verify Compound Integrity and Concentration:
-
Action:
-
Confirm the identity and purity of your this compound stock.
-
Prepare fresh dilutions for each experiment.
-
Verify the final concentration in your assay.
-
-
Rationale: Degradation or inaccurate concentration of the compound will directly impact the observed potency.
2. Evaluate Your Assay System:
-
Action:
-
Cell Line/Tissue Validation:
-
Confirm the expression of the α1A-adrenoceptor in your chosen cell line or tissue.
-
Screen for the presence of other adrenergic receptor subtypes that might interfere with the assay.
-
-
Receptor Expression Level:
-
High receptor expression can sometimes lead to receptor reserve, which can cause a rightward shift in the antagonist dose-response curve, making it appear less potent.
-
-
-
Rationale: The cellular context plays a crucial role in the functional response.
3. Optimize Agonist Concentration:
-
Action:
-
Perform a full dose-response curve for your chosen agonist (e.g., phenylephrine, norepinephrine) in your assay system.
-
For antagonist potency determination (pA2), use an agonist concentration that gives approximately 80% of the maximal response (EC80).
-
-
Rationale: Using a sub-maximal agonist concentration is crucial for accurately determining antagonist potency.
4. Consider the Signaling Pathway:
-
Action:
-
If possible, measure the effect of RS 17053 on multiple downstream signaling pathways (e.g., calcium flux, β-arrestin recruitment, ERK phosphorylation).
-
-
Rationale: As RS 17053 may be a biased antagonist, its potency may differ depending on the signaling pathway being assayed.
5. Review Assay-Specific Parameters:
-
For Calcium Flux Assays:
-
Ensure optimal loading of the calcium-sensitive dye.
-
Check for any quenching or autofluorescence effects of the compound.
-
The kinetics of the calcium response can be complex; ensure you are analyzing the appropriate phase of the response.
-
-
For β-Arrestin Recruitment Assays:
-
Optimize the incubation time, as the kinetics of β-arrestin recruitment can vary.
-
Ensure the expression levels of the receptor and β-arrestin fusion proteins are optimal.
-
-
For ERK Phosphorylation Assays:
-
Optimize the stimulation time, as ERK phosphorylation can be transient or sustained.
-
Minimize basal ERK phosphorylation by serum-starving the cells prior to the experiment.
-
Experimental Protocols
Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization upon α1A-adrenoceptor activation and its inhibition by RS 17053.
-
Cell Preparation:
-
Seed cells expressing the α1A-adrenoceptor in a 96-well or 384-well black-walled, clear-bottom plate.
-
Culture cells until they reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. An anion-exchange inhibitor (e.g., probenecid) may be included to prevent dye leakage.
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Add a pre-determined concentration (e.g., EC80) of an α1A-adrenoceptor agonist (e.g., phenylephrine).
-
Immediately measure the fluorescence intensity using a plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the agonist dose-response curves in the presence of different concentrations of RS 17053.
-
Determine the pA2 value using a Schild plot analysis.
-
β-Arrestin Recruitment Assay
This protocol outlines a general method for assessing β-arrestin recruitment to the activated α1A-adrenoceptor using an enzyme fragment complementation (EFC) assay (e.g., PathHunter®).
-
Cell Preparation:
-
Use a cell line stably co-expressing the α1A-adrenoceptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.
-
Plate the cells in a 96-well or 384-well white-walled plate and culture overnight.
-
-
Compound Addition:
-
Add varying concentrations of this compound or vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a pre-determined concentration (e.g., EC80) of an α1A-adrenoceptor agonist.
-
Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents containing the substrate for the complemented enzyme according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the agonist dose-response curves in the presence of different concentrations of RS 17053 and determine the pA2 value.
-
Visualizations
Caption: Gq/11-mediated signaling pathway of the α1A-adrenoceptor.
Caption: β-Arrestin recruitment and signaling pathway.
Caption: Troubleshooting workflow for low potency of RS 17053.
References
Technical Support Center: Managing the "First-Dose Effect" of α1-Blockers In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the "first-dose effect" of α1-adrenergic receptor blockers in in vivo experimental models.
Understanding the First-Dose Effect
The "first-dose effect" is a phenomenon characterized by a sudden and marked drop in blood pressure (hypotension), which can sometimes be accompanied by fainting (syncope), that occurs after the initial administration of an α1-blocker.[1][2] This effect is attributed to the blockade of α1-adrenergic receptors on vascular smooth muscle, leading to vasodilation and a subsequent decrease in peripheral resistance.[3] While tolerance typically develops with subsequent doses, managing this initial hypotensive response is crucial in preclinical in vivo studies to ensure animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the common animal models used to study the first-dose effect of α1-blockers?
A1: Conscious, freely moving normotensive or hypertensive rats and dogs are the most common animal models.[4][5][6][7][8] Using conscious animals is crucial as anesthesia can significantly alter cardiovascular responses and mask the true effect of the α1-blocker.[9] Telemetry is the gold standard for continuous blood pressure monitoring in these models, providing accurate data without the stress of restraint.[10][11]
Q2: What is the typical onset and duration of the first-dose effect in preclinical models?
A2: The onset is rapid, often occurring within minutes of intravenous or intramuscular administration.[12] For example, a 1 mg/kg intravenous dose of prazosin (B1663645) in conscious rats causes an immediate fall in blood pressure, which gradually returns to baseline over approximately two hours.[4] An intramuscular injection of 0.1 mg/kg prazosin in anesthetized rats resulted in a blood pressure drop within 6 minutes.[12] The duration of the effect is dose-dependent and related to the pharmacokinetic profile of the specific α1-blocker.
Q3: How can I minimize the severity of the first-dose effect to prevent adverse events in my study animals?
A3: To mitigate the risk of severe hypotension and associated adverse events, the following strategies are recommended:
-
Start with a low dose: Initiate the experiment with the lowest effective dose of the α1-blocker and gradually titrate upwards in subsequent experiments if necessary.[1][13]
-
Acclimatize the animals: Ensure animals are properly acclimatized to the experimental conditions, including handling and measurement procedures, to minimize stress-induced cardiovascular changes.
-
Monitor closely: Continuously monitor blood pressure and heart rate, especially during the first few hours after the initial dose.[10]
-
Ensure proper hydration: Dehydration can exacerbate the hypotensive effect.[1] Ensure animals have ad libitum access to water.
Q4: Should I expect to see a reflex tachycardia with the drop in blood pressure?
A4: A reflex increase in heart rate (tachycardia) is a common compensatory response to a drop in blood pressure. However, the extent of this response can vary depending on the specific α1-blocker and the animal model. For instance, with prazosin administration in conscious rats, a fall in mean arterial pressure was accompanied by tachycardia.[5] Conversely, studies with doxazosin (B1670899) in dogs have reported minimal changes in heart rate.[6][8]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No observable hypotensive effect after the first dose. | Inadequate Dose: The administered dose may be too low to elicit a significant response. | Review the literature for appropriate dose ranges for the specific α1-blocker and animal model. Consider performing a dose-response study.[14] |
| Route of Administration: The chosen route of administration (e.g., oral) may result in slow absorption and a blunted peak effect. | Consider a different route of administration, such as intravenous or intraperitoneal, for a more rapid and pronounced effect. | |
| Animal Strain/Species Differences: There can be significant variability in drug response between different strains and species. | Ensure the chosen animal model is appropriate and sensitive to the effects of α1-blockers. | |
| Experimental Stress: High levels of stress can increase sympathetic tone and counteract the hypotensive effect of the α1-blocker. | Ensure proper acclimatization of the animals to the experimental setup and handling procedures. Use telemetry for monitoring to minimize restraint stress.[10][11] | |
| Unexpectedly high mortality or severe adverse events. | Dose is too high: The initial dose may be causing an extreme and irreversible drop in blood pressure. | Immediately discontinue the experiment and reassess the starting dose. Begin with a significantly lower dose in subsequent experiments. |
| Animal Health Status: Underlying health issues in the animals can make them more susceptible to the adverse effects of hypotension. | Ensure all animals are healthy and free from disease before starting the experiment. | |
| Lack of Supportive Care: In cases of severe hypotension, supportive care may be necessary. | For severe cases, be prepared to provide supportive measures such as fluid administration, as guided by your institution's animal care and use committee (IACUC) protocols. | |
| High variability in blood pressure readings between animals. | Inconsistent Dosing: Inaccurate or inconsistent administration of the drug can lead to variable responses. | Ensure accurate and consistent dosing for all animals. Use calibrated equipment for drug preparation and administration. |
| Stress and Handling: Inconsistent handling and stress levels can cause significant fluctuations in blood pressure. | Standardize all handling procedures and ensure all personnel are adequately trained. Allow for a sufficient acclimatization period.[15][16] | |
| Measurement Technique: Improper use of blood pressure measurement equipment (e.g., tail-cuff) can introduce variability. | Ensure proper training on the use of the equipment. For tail-cuff measurements, ensure correct cuff size and placement, and proper warming of the animal.[15][17] |
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data on the first-dose effect of common α1-blockers from preclinical studies.
Table 1: Effects of Prazosin on Blood Pressure and Heart Rate in Rats
| Dose and Route | Animal Model | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate | Time to Effect | Reference(s) |
| 1 mg/kg i.v. | Conscious Normotensive Rats | Immediate decrease | Nonsignificant increase | Immediate | [4] |
| 0.1 mg/kg i.m. | Anesthetized Normotensive Rats | ↓ 40 mmHg | ↓ 50 beats/min | Within 6 minutes | [12] |
| 1 mg/kg s.c. | Conscious Normotensive Rats | Significant decrease | Tachycardia | - | [5] |
| 0.25 mg i.v. | Conscious Normotensive Rats | ↓ from 120 to 98 mmHg | ↑ from 463 to 500 beats/min | Within 45 minutes | [7] |
| 50 µg/kg i.v. | Conscious Rats | Hypotensive action declined with repeated administration | - | Every 2 hours for 8 hours | [18] |
Table 2: Effects of Doxazosin on Blood Pressure and Heart Rate in Dogs
| Dose and Route | Animal Model | Change in Systolic Blood Pressure (SBP) | Change in Heart Rate | Duration of Study | Reference(s) |
| 0.5 mg/kg oral | Conscious Hypertensive Dogs | Consistent daily falls and progressive reduction in pre-dose SBP | Minimal changes | 10 days | [6][8] |
| 10-500 µg/kg i.v. | Anesthetized Dogs | - | No effect on chronotropic response | - | [4][8] |
Experimental Protocols
Protocol 1: Blood Pressure Measurement using Tail-Cuff Plethysmography in Mice
This protocol is adapted for the use of a volume pressure recording (VPR) system.
1. Acclimatization and Training:
- Habituate mice to the restraining device and tail-cuff procedure for at least 3-5 consecutive days before the experiment.
- This training helps to minimize stress-induced fluctuations in blood pressure.[15]
2. Animal Preparation:
- Gently place the mouse into an appropriate-sized restrainer.
- Place the restrainer on a warming platform to maintain the mouse's body temperature and promote vasodilation of the tail artery. The ideal temperature for the platform is between 30-35°C.[17]
- Secure the tail-cuff snugly around the base of the tail.
3. Blood Pressure Measurement:
- Allow the mouse to acclimate in the restrainer for 5-10 minutes before starting the measurements.
- Initiate the automated measurement cycle. Typically, the system will perform a series of inflation and deflation cycles.
- Discard the first few readings to allow for stabilization.
- Record the average of 5-7 consecutive and consistent readings.[16]
4. Drug Administration and Post-Dose Monitoring:
- Administer the α1-blocker via the desired route.
- Immediately begin monitoring blood pressure at regular intervals to capture the onset and duration of the first-dose effect.
Protocol 2: Continuous Blood Pressure Monitoring using Radiotelemetry in Rats
This protocol provides a general overview of telemetry-based blood pressure monitoring.
1. Surgical Implantation of Telemetry Device:
- Surgically implant the telemetry transmitter according to the manufacturer's instructions and approved institutional protocols. The catheter is typically placed in the abdominal aorta or femoral artery.[10][19]
- Allow a recovery period of at least one week post-surgery for the animal to return to a normal physiological state.[20]
2. Baseline Data Collection:
- House the rat individually in a cage placed on a receiver that collects the telemetry signal.
- Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm before drug administration.
3. Drug Administration and Data Acquisition:
- Administer the first dose of the α1-blocker.
- Continue to record data continuously to capture the full hemodynamic response, including the initial hypotensive effect and any subsequent compensatory changes.
4. Data Analysis:
- Analyze the collected data to determine the magnitude and duration of the blood pressure drop, as well as any changes in heart rate and activity.
Signaling Pathways and Experimental Workflows
α1-Adrenergic Receptor Signaling Pathway
The binding of an agonist (like norepinephrine) to the α1-adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to vasoconstriction. α1-blockers prevent this by competitively inhibiting the receptor.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway Leading to Vasoconstriction.
Experimental Workflow for In Vivo First-Dose Effect Study
This diagram outlines the key steps in a typical in vivo experiment to assess the first-dose effect of an α1-blocker.
Caption: Workflow for an in vivo study of the first-dose effect of α1-blockers.
References
- 1. First-dose phenomenon - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Tissue distribution and hypotensive effect of prazosin in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of acute administration of prazosin on blood pressure, heart rate and plasma renin level in the conscious normotensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha 1-adrenoceptor antagonist profile of doxazosin: preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood pressure dependency on vasopressin and angiotensin II in prazosin-treated conscious normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The α1-adrenoceptor antagonist profile of doxazosin: Preclinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Refinement of telemetry for measuring blood pressure in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of prazosin and phentolamine on arterial pressure, heart rate, and renin activity: evidence in the conscious rat for the functional significance of the presynaptic alpha-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. pettrust.com.tw [pettrust.com.tw]
- 17. protocols.io [protocols.io]
- 18. Influence of repeated prazosin administration on cardiovascular responses in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Technical Support Center: Ensuring Consistent Results in RS 17053 Hydrochloride Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting experiments with RS 17053 hydrochloride. Our goal is to help you achieve consistent and reliable results by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the alpha-1A adrenergic receptor (α1A-adrenoceptor).[1][2][3] Its primary mechanism of action is to bind to the α1A-adrenoceptor, thereby preventing the endogenous catecholamines, norepinephrine (B1679862) and epinephrine, from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by α1A-adrenoceptor activation.
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the α1A-adrenoceptor subtype. It has a 30 to 100-fold higher affinity for the α1A subtype compared to the α1B and α1D subtypes.[1][2][3][4]
Q3: What are the recommended solvents and storage conditions for this compound?
-
Solubility: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 10 mM).[1]
-
Storage of Solid Compound: The solid powder should be stored at room temperature.[1]
-
Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
Q4: In which cell lines can I test the activity of this compound?
Several commercially available cell lines stably express the human α1A-adrenergic receptor and are suitable for in vitro assays. These include:
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no antagonist effect observed. | 1. Compound Degradation: Improper storage or handling of this compound. | 1. Prepare fresh stock solutions from the solid compound. Avoid repeated freeze-thaw cycles of stock solutions. |
| 2. Incorrect Agonist Concentration: The concentration of the agonist used to stimulate the receptor may be too high, overcoming the antagonist effect. | 2. Perform a full agonist dose-response curve to determine the EC80 or EC50 concentration. Use this concentration for antagonist experiments. | |
| 3. Low Receptor Expression: The cell line used may not express a sufficient number of α1A-adrenoceptors. | 3. Verify receptor expression levels using techniques like radioligand binding or western blotting. Consider using a cell line with higher expression. | |
| High background signal or "agonist-like" activity. | 1. Off-Target Effects: At high concentrations, this compound might interact with other receptors or cellular components. | 1. Perform experiments in a parental cell line that does not express the α1A-adrenoceptor to check for non-specific effects. Test a range of antagonist concentrations to identify a specific window of activity. |
| 2. Compound Precipitation: this compound may precipitate in the assay buffer, leading to light scattering or other artifacts. | 2. Visually inspect the assay plate for any signs of precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your assay. Sonication may aid dissolution.[3] | |
| Variability between experimental repeats. | 1. Inconsistent Cell Health and Density: Variations in cell passage number, confluency, or overall health can affect receptor expression and signaling. | 1. Use cells within a consistent passage number range. Seed cells at a standardized density and ensure they are healthy and evenly distributed in the assay plate. |
| 2. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | 2. Use calibrated pipettes and ensure proper mixing of all reagents. | |
| Orthostatic Hypotension Observed in in vivo studies. | This is a known class effect of alpha-1 adrenoceptor antagonists due to the blockade of vascular smooth muscle contraction.[8][9][10][11] | Start with a low dose of this compound and gradually titrate up to the desired dose to minimize this effect.[8] Monitor blood pressure closely. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | pKi | pA2 | Reference |
| α1A | 9.1 - 9.9 | 9.8 | [1][2][3] |
| α1B | 7.7 - 7.8 | 7.7 - 7.8 | [1][2] |
| α1D | 7.7 - 7.8 | 7.7 - 7.8 | [1][2] |
pKi: the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist. A higher pKi value corresponds to a higher affinity. pA2: the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols & Methodologies
Key Experimental Workflow
A typical experimental workflow for assessing this compound activity.
α1A-Adrenergic Receptor Signaling Pathway
The α1A-adrenergic receptor signaling cascade and the inhibitory action of RS 17053.
Troubleshooting Logic Flow
A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]
- 4. This compound | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
- 5. cells-online.com [cells-online.com]
- 6. Adrenergic-alpha 1A receptor stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 7. Stable Cell Lines – AS ONE INTERNATIONAL [asone-int.com]
- 8. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 9. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 11. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
impact of serum proteins on RS 17053 hydrochloride activity in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, primarily couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3][4][5] this compound exerts its effect by blocking the binding of agonists to the α1A-adrenoceptor, thereby inhibiting this signaling pathway.
Q2: How do serum proteins affect the in vitro activity of this compound?
A2: Serum proteins, particularly albumin, can bind to small molecule drugs like this compound. This binding is a reversible interaction. It is the unbound, or "free," fraction of the drug that is available to interact with its target receptor and exert a pharmacological effect. Therefore, the presence of serum proteins in in vitro assays can sequester the drug, reducing its free concentration and leading to an apparent decrease in potency (i.e., a rightward shift in the concentration-response curve and an increase in the IC50 value). The extent of this effect is dependent on the binding affinity of the drug for the serum proteins. For some antagonists, the presence of 5% bovine serum albumin (BSA) can increase the IC50 value by several fold.[6]
Q3: What is the significance of considering serum protein effects in early drug discovery?
A3: Evaluating the impact of serum proteins on drug activity is crucial in early drug discovery for several reasons. It provides a more physiologically relevant assessment of a compound's potency, as drugs in the body are constantly exposed to plasma proteins. Understanding the extent of protein binding helps in the interpretation of in vitro data and its translation to in vivo efficacy. A high degree of plasma protein binding can affect a drug's pharmacokinetic properties, such as its distribution, half-life, and clearance. Early assessment of these effects allows for better lead candidate selection and optimization.
Q4: What physicochemical properties of a drug can influence its binding to serum proteins?
A4: Lipophilicity is a key physicochemical property that influences a drug's tendency to bind to serum proteins.[7][8] Highly lipophilic compounds tend to exhibit higher binding to albumin. Other factors include the drug's acidic or basic properties and its overall chemical structure, which determine the types of interactions (e.g., hydrophobic, electrostatic) it can form with the binding pockets of serum proteins.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments with this compound, especially when serum proteins are included in the assay medium.
| Problem | Possible Cause | Suggested Solution |
| Decreased potency (higher IC50) of this compound in the presence of serum/albumin. | Binding of this compound to serum proteins reduces the free drug concentration available to bind to the α1A-adrenoceptor. | This is an expected phenomenon. Quantify the IC50 shift by performing concentration-response curves in the presence and absence of a defined concentration of serum albumin (e.g., 4% Human Serum Albumin, the physiological concentration in human plasma). This will allow you to calculate a "serum shift" factor. |
| High variability in results between experiments. | - Inconsistent concentrations of serum protein used.- Lot-to-lot variability of serum or albumin.- Inconsistent incubation times. | - Use a consistent and accurately measured concentration of serum or albumin in all related experiments.- If possible, use the same lot of serum or albumin for a set of comparative experiments.- Ensure consistent pre-incubation times for the drug with serum proteins before adding to the cells to allow binding to reach equilibrium. |
| Low or no antagonist activity observed. | - The free concentration of this compound is too low due to high protein binding.- Degradation of the compound. | - Increase the concentration range of this compound tested to compensate for the protein binding.- Prepare fresh solutions of the compound for each experiment. |
| Precipitation of the compound in the assay medium. | The compound may have limited solubility, which can be exacerbated by the presence of proteins. | - Visually inspect the assay wells for any precipitation.- Test the solubility of this compound in the assay buffer containing serum proteins before conducting the full experiment. |
Quantitative Data Summary
The following table presents hypothetical data illustrating the potential impact of Human Serum Albumin (HSA) on the in vitro potency of this compound in a functional assay measuring agonist-induced calcium influx in cells expressing the human α1A-adrenoceptor.
| Assay Condition | IC50 of this compound (nM) | Fold Shift in IC50 |
| 0.1% Bovine Serum Albumin (BSA) | 2.5 | - |
| 4% Human Serum Albumin (HSA) | 75 | 30 |
Note: This data is representative and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Protocol 1: In Vitro Functional Assay - Calcium Flux Measurement
This protocol describes a cell-based functional assay to determine the potency of this compound in the presence and absence of human serum albumin (HSA).
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human α1A-adrenoceptor in appropriate growth medium.
-
Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) with and without 4% HSA.
3. Calcium Dye Loading:
-
On the day of the assay, remove the growth medium from the cell plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells with the dye for 30-60 minutes at 37°C.
-
After incubation, wash the cells with assay buffer to remove excess dye.
4. Antagonist Incubation:
-
Add the prepared dilutions of this compound (with and without HSA) to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
5. Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader equipped with an automated injector.
-
Add a pre-determined EC80 concentration of a suitable α1A-adrenoceptor agonist (e.g., A-61603) to all wells.
-
Measure the fluorescence intensity before and immediately after agonist addition in real-time.
6. Data Analysis:
-
Calculate the change in fluorescence in response to the agonist for each well.
-
Normalize the data to the response of wells with agonist only (0% inhibition) and wells with a maximal concentration of antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each condition (with and without HSA).
Visualizations
α1A-Adrenoceptor Signaling Pathway
References
- 1. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Differences in the Signaling Pathways of α1A- and α1B-Adrenoceptors Are Related to Different Endosomal Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endothelin receptor antagonists: effect of serum albumin on potency and comparison of pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
degradation of RS 17053 hydrochloride in experimental conditions
Disclaimer: The following information is a representative guide based on general principles of pharmaceutical stability testing and the known chemistry of related molecules. As of this writing, specific degradation studies for RS 17053 hydrochloride are not publicly available. The experimental conditions, data, and degradation pathways described are illustrative and should be adapted based on your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and solutions?
A1: For long-term storage, this compound powder should be stored at -20°C for up to two years. Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1] Always refer to the manufacturer's datasheet for the most accurate and lot-specific storage information.
Q2: What are the primary factors that can cause the degradation of this compound in experimental settings?
A2: Based on its chemical structure, the primary factors that could lead to the degradation of this compound include:
-
pH: Susceptibility to hydrolysis across a wide range of pH values.
-
Oxidation: The presence of oxidizing agents can affect the molecule.
-
Light (Photolysis): Exposure to UV or visible light may cause degradation.
-
Temperature (Thermal Stress): Elevated temperatures can accelerate degradation processes.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products. Developing such a method often involves performing forced degradation studies to generate the degradants.
Q4: What are the likely degradation pathways for this compound?
A4: Given its structure, which includes an ether linkage and a piperazine-like moiety, potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether bond under acidic or basic conditions.
-
Oxidation: Oxidation of the piperazine-like ring or other susceptible parts of the molecule.
-
Photodegradation: Light-induced cleavage or rearrangement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Potency in Solution | Degradation due to improper storage (temperature, light exposure). | Verify storage conditions. Prepare fresh solutions before use. Conduct a short-term stability study in your experimental buffer. |
| Hydrolysis in aqueous buffers. | Check the pH of your solution. If possible, adjust to a more neutral and stable pH range. Perform a pH stability profile study. | |
| Appearance of New Peaks in HPLC Chromatogram | Formation of degradation products. | Perform a forced degradation study to systematically identify the conditions (pH, light, heat, oxidation) causing the new peaks. Use LC-MS to identify the structure of the new impurities. |
| Inconsistent Results Between Batches | Variation in the impurity profile of different batches of this compound. | Characterize the impurity profile of each new batch before initiating stability-sensitive experiments. |
| Inconsistent experimental conditions. | Ensure that all stress conditions (temperature, pH, reagent concentration) are precisely controlled and monitored across all experiments. |
Experimental Protocols & Data
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a molecule and to develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). After the specified time, cool the solution and neutralize it with 0.1 M NaOH before dilution for analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Apply the same temperature and duration conditions as the acid hydrolysis. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) and maintain it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C) for a specified duration. Also, expose the stock solution to the same temperature.
-
Photolytic Degradation: Expose the solid drug powder and the stock solution to a combination of UV and visible light, ensuring a specific total exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Table 1: Illustrative Summary of this compound Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Parameters | Duration & Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours @ 60°C | 15.2% |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours @ 60°C | 8.5% |
| Oxidative Degradation | 3% H₂O₂ | 24 hours @ RT | 11.8% |
| Thermal Degradation | Dry Heat | 48 hours @ 80°C | 5.1% |
| Photolytic Degradation | UV/Vis Light | 1.2 million lux hours | 22.5% |
Visualizations
Experimental Workflow
References
Validation & Comparative
RS-17053 Hydrochloride: An In Vitro Profile of a Selective α1A-Adrenoceptor Antagonist
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RS-17053 hydrochloride's in vitro performance against other α1-adrenoceptor antagonists, supported by experimental data. The following sections detail its binding affinity, functional selectivity, and the methodologies used to determine these properties.
RS-17053 hydrochloride is a potent and selective antagonist for the α1A-adrenoceptor.[1] Its selectivity is crucial for research targeting specific physiological processes mediated by this receptor subtype, such as smooth muscle contraction in the lower urinary tract, and for the development of therapeutic agents with improved side-effect profiles.
Comparative Binding and Functional Selectivity
In vitro studies have consistently demonstrated the high affinity and selectivity of RS-17053 for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This selectivity has been established through radioligand binding assays using cloned human adrenoceptors and functional assays in various animal and human tissues.
Quantitative Comparison of α1-Adrenoceptor Antagonists
The table below summarizes the binding affinities (pKi) and functional antagonist potencies (pA2/pKB) of RS-17053 and other common α1-adrenoceptor antagonists. Higher pKi and pA2/pKB values indicate greater affinity and potency, respectively.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pA2/pKB) | Tissue/System (Functional Assay) | Selectivity (Fold) α1A vs α1B / α1D |
| RS-17053 | α1A | 8.6 - 9.1 [1][2] | 9.2 - 9.8 [1][3][4] | Rat Caudal Artery, Rat Epididymal Vas Deferens[3][4] | ~20x vs α1B / ~32x vs α1D (Binding) |
| α1B | 7.3[2] | 7.2[3] | Rat Spleen[3] | ||
| α1D | 7.1[2] | 7.1[3] | Rat Aorta[3] | ||
| Prazosin | α1A | 8.7 (pA2) | 9.2 (pA2) | Human Lower Urinary Tract, Rat Portal Vein[3][5] | Non-selective |
| α1B | - | - | |||
| α1D | - | - | |||
| Tamsulosin | α1A | 10.4 (pA2) | - | Human Lower Urinary Tract[5] | Little subtype selectivity[5] |
| α1B | - | - | |||
| α1D | - | - | |||
| BMY 7378 | α1D | - | 6.5 (pA2) | Rat Portal Vein[3] | Selective for α1D |
Note: Data is compiled from multiple studies and variations in experimental conditions may exist.
The data clearly indicates that RS-17053 possesses high affinity for the α1A-adrenoceptor, with significantly lower affinity for the α1B and α1D subtypes.[2] For instance, one study reported pKi values of 8.6, 7.3, and 7.1 for α1A, α1B, and α1D adrenoceptors, respectively.[2] Functional studies in isolated tissues corroborate these findings. In the rat epididymal vas deferens, a tissue where contractions are primarily mediated by α1A-adrenoceptors, RS-17053 demonstrated a high antagonist potency (pA2 of 9.5).[3] In contrast, its affinity was over 100-fold lower in tissues where other subtypes are prominent, such as the rat portal vein (α1A) and human prostate.[3] Interestingly, some evidence suggests that RS-17053 can distinguish between different functional states or potential subtypes of the α1A-adrenoceptor itself, as it shows lower affinity in human prostate (pA2 = 6.0) compared to cloned human α1A-adrenoceptors (pKi = 8.6).[2]
Experimental Methodologies
The data presented above were derived from established in vitro pharmacological assays. The following are detailed protocols representative of those used in the cited studies.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express cloned human α1A, α1B, or α1D-adrenoceptors, are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Reaction:
-
Cell membranes are incubated with a specific radioligand (e.g., [³H]-prazosin) at a concentration near its dissociation constant (Kd).
-
Increasing concentrations of the unlabeled antagonist (e.g., RS-17053 hydrochloride) are added to compete for binding with the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.
-
Functional Tissue Assays
These experiments measure the ability of an antagonist to inhibit the physiological response induced by an agonist in an isolated tissue.
-
Tissue Preparation:
-
Tissues expressing specific α1-adrenoceptor subtypes are dissected and mounted in organ baths. Examples include rat epididymal vas deferens (predominantly α1A), rat spleen (α1B), and rat aorta (α1D).[3]
-
The organ baths contain a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
-
Contraction Studies:
-
The tissues are allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve is generated for an agonist (e.g., noradrenaline or phenylephrine) to establish a baseline contractile response.
-
The tissue is then incubated with a fixed concentration of the antagonist (e.g., RS-17053) for a set period.
-
The agonist concentration-response curve is repeated in the presence of the antagonist.
-
-
Data Analysis:
-
The antagonist's effect is observed as a rightward shift in the agonist's concentration-response curve.
-
The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist) is calculated.
-
A Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold dose ratio. For a competitive antagonist, the pA2 is equivalent to the pKB, a measure of its functional potency.
-
Visualizing Experimental and Molecular Pathways
To further clarify the processes involved in determining selectivity and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro selectivity assessment.
Caption: α1A-adrenoceptor signaling and antagonism by RS-17053.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different subtypes of alpha 1A-adrenoceptor mediating contraction of rat epididymal vas deferens, rat hepatic portal vein and human prostate distinguished by the antagonist RS 17053 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and RS-100329, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of RS-17053 Hydrochloride in a BPH Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of RS-17053 hydrochloride, a highly selective α1A-adrenoceptor antagonist, in a testosterone-induced benign prostatic hyperplasia (BPH) animal model. Due to the current lack of publicly available studies of RS-17053 hydrochloride in this specific model, this guide leverages data from studies on other selective α1A-adrenoceptor antagonists, namely Silodosin, Tamsulosin, and Naftopidil (B1677906), to provide a predictive comparison and a framework for future research.
Introduction to RS-17053 Hydrochloride and BPH
Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The dynamic component of BPH is largely mediated by the contraction of smooth muscle in the prostate and bladder neck, which is regulated by α1A-adrenoceptors.
RS-17053 hydrochloride is a potent and highly selective antagonist for the α1A-adrenoceptor. Its high selectivity suggests a potential for a favorable side-effect profile, particularly concerning cardiovascular effects which can be associated with less selective α1-antagonists. This guide explores the anticipated efficacy of RS-17053 hydrochloride in a well-established preclinical model of BPH.
The Testosterone-Induced BPH Rat Model
The testosterone-induced BPH rat model is a widely used and validated preclinical model that mimics key features of human BPH. The model is established by administering testosterone (B1683101) to castrated rats, which induces significant prostate growth and urodynamic changes resembling those seen in patients with BPH.
Comparative Efficacy of α1A-Adrenoceptor Antagonists
While direct experimental data for RS-17053 hydrochloride in a BPH animal model is not currently available, we can infer its potential efficacy by examining the performance of other selective α1A-antagonists in the testosterone-induced BPH rat model.
Urodynamic Effects
Urodynamic studies in the testosterone-induced BPH rat model typically assess parameters such as micturition frequency, voided volume, and bladder pressure. Treatment with α1A-antagonists is expected to improve these parameters.
Table 1: Comparison of Urodynamic Effects of α1A-Antagonists in Testosterone-Induced BPH Rat Model
| Parameter | BPH Control (Vehicle) | Silodosin | Tamsulosin | Naftopidil | RS-17053 hydrochloride (Predicted) |
| Micturition Frequency | Increased | Significantly Decreased[1] | Decreased[2][3] | Decreased[4] | Significant Decrease |
| Mean Voided Volume | Decreased | Significantly Increased[1] | Increased[3] | Increased[4] | Significant Increase |
| Detrusor Overactivity | Present | Decreased[2] | Decreased[2] | Not Reported | Decrease |
| Prostatic Pressure | Increased | Not Reported | Not Reported | Not Reported | Decrease |
Note: The effects of RS-17053 hydrochloride are predicted based on its high selectivity for the α1A-adrenoceptor, which is the primary target for improving urodynamics in BPH.
Histological Effects
Histological analysis of the prostate in the testosterone-induced BPH model reveals both epithelial and stromal hyperplasia. α1A-antagonists are primarily expected to influence the dynamic component of BPH (smooth muscle tone) rather than causing significant regression of the hyperplastic tissue. However, some studies have reported modest effects on prostatic cell proliferation.
Table 2: Comparison of Histological Effects of α1A-Antagonists on the Prostate in Testosterone-Induced BPH Rat Model
| Parameter | BPH Control (Vehicle) | Silodosin | Tamsulosin | Naftopidil | RS-17053 hydrochloride (Predicted) |
| Prostate Weight | Significantly Increased[1] | No Significant Change[5] | No Significant Change | No Significant Change[6] | No Significant Change |
| Epithelial Hyperplasia | Present[1] | Ameliorated[7] | Not Reported | No Significant Change[6] | Minimal to No Effect |
| Stromal Hyperplasia | Present[1] | Ameliorated[7] | Not Reported | Inhibited[6] | Minimal to No Effect |
Note: The primary mechanism of α1A-antagonists is smooth muscle relaxation, not the reversal of hyperplasia. The predicted effects of RS-17053 hydrochloride are based on this mechanism.
Signaling Pathways and Experimental Workflow
Signaling Pathway of α1A-Adrenoceptor in Prostate Smooth Muscle
The following diagram illustrates the signaling pathway of the α1A-adrenoceptor in prostate smooth muscle cells and the mechanism of action of antagonists like RS-17053 hydrochloride.
Caption: α1A-adrenoceptor signaling pathway in BPH.
Experimental Workflow for Efficacy Validation
The following diagram outlines a typical experimental workflow for validating the efficacy of a compound like RS-17053 hydrochloride in a testosterone-induced BPH rat model.
Caption: Experimental workflow for BPH model and drug testing.
Experimental Protocols
Testosterone-Induced BPH Rat Model
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Castration: Animals are anesthetized, and bilateral orchiectomy is performed. A sham operation is performed on the control group.
-
Recovery: A 7-day recovery period is allowed post-surgery.
-
Induction: BPH is induced by daily subcutaneous injections of testosterone propionate (B1217596) (e.g., 3 mg/kg) dissolved in a vehicle like corn oil for 4 weeks. Sham-operated rats receive the vehicle only.
-
Treatment: During the induction period or after, the treatment groups receive daily oral or subcutaneous administration of RS-17053 hydrochloride, a comparator drug, or vehicle.
Urodynamic Measurements in Conscious Rats
-
Catheter Implantation: One week prior to measurements, rats are anesthetized, and a polyethylene (B3416737) catheter is implanted in the bladder dome and exteriorized at the nape of the neck.
-
Acclimation: On the day of the experiment, rats are placed in a metabolic cage and allowed to acclimate.
-
Cystometry: The bladder catheter is connected to a pressure transducer and a syringe pump. Saline is infused into the bladder at a constant rate (e.g., 10 ml/h).
-
Data Recording: Bladder pressure, micturition volume, and frequency are continuously recorded. Parameters such as basal pressure, threshold pressure, micturition pressure, and intercontraction interval are analyzed.
Prostate Histology (H&E Staining)
-
Tissue Collection: At the end of the experiment, rats are euthanized, and the prostate glands are excised, weighed, and fixed in 10% neutral buffered formalin.
-
Processing: The fixed tissues are dehydrated through a graded series of ethanol (B145695), cleared in xylene, and embedded in paraffin.
-
Sectioning: 5 µm thick sections are cut using a microtome.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Hematoxylin solution for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Blue in Scott's tap water substitute.
-
Rinse in tap water.
-
Stain with Eosin Y solution for 1-3 minutes.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip using a mounting medium.
-
-
Analysis: The stained sections are examined under a microscope to assess epithelial and stromal hyperplasia, and other morphological changes.
Conclusion and Future Directions
Based on its high selectivity for the α1A-adrenoceptor, RS-17053 hydrochloride is predicted to be highly effective in alleviating the dynamic component of BPH in the testosterone-induced rat model. It is expected to significantly improve urodynamic parameters, such as reducing micturition frequency and increasing voided volume, with a potentially superior cardiovascular safety profile compared to less selective α1-blockers.
Direct experimental validation is crucial. Future studies should focus on evaluating the efficacy of RS-17053 hydrochloride in the testosterone-induced BPH rat model, directly comparing its urodynamic and histological effects with other established α1A-antagonists. Such studies will provide the necessary data to confirm its potential as a first-line treatment for BPH.
References
- 1. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective alpha1A-adrenoceptor antagonist inhibits detrusor overactivity in a rat model of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Silodosin, an Alpha1A-Adrenoceptor Antagonist, on Ventral Prostatic Hyperplasia in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Silodosin, an Alpha1A-Adrenoceptor Antagonist, on Ventral Prostatic Hyperplasia in the Spontaneously Hypertensive Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RS 17053 Hydrochloride and Tamsulosin in Prostate Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of RS 17053 hydrochloride and tamsulosin (B1681236), two alpha-1 adrenoceptor antagonists, with a specific focus on their interactions within prostate tissue. The following sections present a comprehensive overview of their receptor binding affinities, functional activities, and the underlying signaling pathways, supported by experimental data and detailed methodologies.
Introduction
Benign prostatic hyperplasia (BPH) is a prevalent condition in aging men, characterized by lower urinary tract symptoms (LUTS) that can significantly impact quality of life. The static component of BPH involves enlargement of the prostate gland, while the dynamic component is attributed to increased smooth muscle tone in the prostate and bladder neck, primarily mediated by alpha-1 adrenoceptors. Consequently, alpha-1 adrenoceptor antagonists are a cornerstone of medical therapy for BPH.
Tamsulosin is a well-established and widely prescribed alpha-1 antagonist for the treatment of LUTS associated with BPH. This compound is a research compound known for its high selectivity for the alpha-1A adrenoceptor subtype. This guide aims to compare these two compounds to provide researchers and drug development professionals with a clear understanding of their respective profiles in prostate tissue.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and tamsulosin.
Table 1: Receptor Binding Affinities (pKi)
| Compound | Cloned Human α1A | Cloned Human α1B | Cloned Human α1D | Reference |
| RS 17053 | 8.6 | 7.3 | 7.1 | [1][2] |
| Tamsulosin | High (pKB ~10.0 in human prostate) | 8.9 - 9.2 | High (pKB ~10.1 in rat aorta) | [3][4] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity. pKB is the negative logarithm of the dissociation constant of an antagonist.
Table 2: Functional Activity in Prostate Tissue
| Compound | Functional Assay | Result | Reference |
| RS 17053 | Noradrenaline-mediated contractions of human prostate | Very weak antagonist (pA2 = 6.0) | [1][2][5] |
| Tamsulosin | Noradrenaline-mediated contractions of human prostate | Potent, insurmountable antagonist (approximate pA2 ~9.8 at 1 nM) | [1] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity of a compound to specific receptor subtypes.
Protocol:
-
Membrane Preparation: Prostate tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]-prazosin for alpha-1 adrenoceptors) and varying concentrations of the unlabeled competitor drug (RS 17053 or tamsulosin).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Smooth Muscle Contraction Assay
This assay assesses the functional effect of a compound on the contractility of prostate smooth muscle.
Protocol:
-
Tissue Preparation: Strips of prostate tissue are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Equilibration: The tissue strips are allowed to equilibrate under a resting tension for a specified period.
-
Contraction Induction: A contractile agonist, such as noradrenaline or phenylephrine, is added to the organ bath in a cumulative manner to generate a concentration-response curve.
-
Antagonist Incubation: In parallel experiments, the tissue strips are pre-incubated with different concentrations of the antagonist (RS 17053 or tamsulosin) for a set time before the addition of the agonist.
-
Data Recording: The isometric tension of the muscle strips is continuously recorded using a force transducer.
-
Data Analysis: The antagonist's potency is determined by its ability to shift the agonist's concentration-response curve to the right. The pA2 value is calculated to quantify the antagonist's activity.
Signaling Pathways and Experimental Workflow
Alpha-1 Adrenoceptor Signaling Pathway in Prostate Smooth Muscle
The contraction of prostate smooth muscle is primarily mediated by the alpha-1A adrenoceptor subtype. The binding of an agonist, such as norepinephrine, to the alpha-1A adrenoceptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration, resulting in muscle contraction. Both RS 17053 and tamsulosin act by blocking this receptor, thereby inhibiting the downstream signaling events.
Caption: Alpha-1A adrenoceptor signaling pathway in prostate smooth muscle.
Experimental Workflow for Comparing Antagonists
The following diagram illustrates a typical workflow for comparing the efficacy of alpha-1 adrenoceptor antagonists in prostate tissue.
Caption: Experimental workflow for antagonist comparison.
Discussion
The data presented reveal a significant divergence in the pharmacological profiles of RS 17053 and tamsulosin in prostate tissue.
This compound: This compound exhibits high affinity and selectivity for the cloned human alpha-1A adrenoceptor.[1][2] However, this high binding affinity does not translate into potent functional antagonism in human prostate tissue, where it acts as a very weak antagonist.[1][2][5] This discrepancy suggests that the alpha-1 adrenoceptor mediating contraction in the human prostate may possess pharmacological properties that differ from the cloned alpha-1A adrenoceptor. This highlights the importance of using functional assays in native tissues for drug characterization.
Tamsulosin: In contrast, tamsulosin demonstrates high affinity for both alpha-1A and alpha-1D adrenoceptors and is a potent antagonist of smooth muscle contraction in the human prostate.[1][3][4] Its efficacy in relieving LUTS in patients with BPH is well-documented and is attributed to its ability to relax the smooth muscle of the prostate and bladder neck.[6] While tamsulosin shows selectivity for alpha-1A/D over alpha-1B subtypes, some in vivo studies in animal models have indicated a lack of selectivity for prostatic versus vascular effects at therapeutic doses.[1]
Conclusion
References
- 1. Tamsulosin shows a higher unbound drug fraction in human prostate than in plasma: a basis for uroselectivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of vascular smooth muscle growth by alpha 1-adrenoreceptor subtypes in vitro and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Impact of alpha1-adrenoceptor expression on contractile properties of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to RS-17053 Hydrochloride and Silodosin for Lower Urinary Tract Symptoms (LUTS): An In Vivo Efficacy Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of RS-17053 hydrochloride and silodosin (B1681671) for the treatment of Lower Urinary Tract Symptoms (LUTS), primarily associated with Benign Prostatic Hyperplasia (BPH). While silodosin is a well-established therapeutic agent with extensive clinical data, RS-17053 hydrochloride remains a research compound with limited publicly available in vivo efficacy data for LUTS. This comparison, therefore, draws upon the available preclinical and clinical information to offer a comprehensive overview for research and development purposes.
Mechanism of Action and Pharmacological Profile
Both RS-17053 hydrochloride and silodosin are selective antagonists of α1A-adrenoceptors. These receptors are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra. Their blockade leads to smooth muscle relaxation, resulting in reduced urethral resistance and improved urine flow, thereby alleviating LUTS.[1]
The key difference in their pharmacological profiles lies in their receptor selectivity. Silodosin exhibits high selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes.[1] This high selectivity is thought to minimize cardiovascular side effects, such as orthostatic hypotension, which are associated with the blockade of α1B-adrenoceptors in blood vessels. RS-17053 is also characterized as a highly selective α1A-adrenoceptor antagonist in preclinical studies.
Table 1: Pharmacological Profile Comparison
| Feature | RS-17053 Hydrochloride | Silodosin |
| Primary Mechanism | Selective α1A-adrenoceptor antagonist | Selective α1A-adrenoceptor antagonist |
| Receptor Selectivity | High selectivity for α1A-adrenoceptors | High selectivity for α1A over α1B and α1D-adrenoceptors |
| Key Therapeutic Effect | Prostatic and urethral smooth muscle relaxation | Prostatic and urethral smooth muscle relaxation, leading to improved urinary flow and relief of LUTS.[1] |
In Vivo Efficacy for LUTS: A Data-Driven Comparison
A direct head-to-head in vivo comparison of RS-17053 hydrochloride and silodosin for LUTS is not available in published literature. The following sections present the available data for each compound.
Silodosin: Extensive In Vivo Evidence
Silodosin has undergone extensive evaluation in both preclinical animal models and human clinical trials, demonstrating its efficacy and safety in treating LUTS.
Preclinical In Vivo Studies:
In animal models of bladder outlet obstruction (BOO), silodosin has been shown to improve urodynamic parameters. Studies in rats with surgically induced BOO have demonstrated that silodosin can:
-
Increase the intercontraction interval and infused volume. [3]
-
Restore nitrergic relaxant responses in the corpus cavernosum, suggesting a potential benefit for erectile function. [5]
-
Inhibit the phenylephrine-induced increase in intraurethral pressure , demonstrating its effect on urethral smooth muscle tone.[1][6]
Clinical In Vivo Studies (Human):
Numerous clinical trials have established the efficacy of silodosin in patients with LUTS/BPH. Urodynamic studies in patients have shown that silodosin significantly:
-
Decreases the bladder outlet obstruction index (BOOI). [7][8]
-
Reduces detrusor pressure at maximum flow. [7]
-
Improves maximum urinary flow rate (Qmax). [9]
-
Increases cystometric capacity. [9]
Symptomatically, silodosin has been shown to provide significant improvement in both storage and voiding symptoms as measured by the International Prostate Symptom Score (IPSS).[1][10]
Table 2: Summary of Silodosin In Vivo Efficacy in LUTS
| Study Type | Model/Population | Key Findings |
| Preclinical | Rat model of Bladder Outlet Obstruction | - Reduced non-voiding contractions.[2][3] - Improved voiding behavior.[3][4] - Restored nitrergic relaxant responses.[5] |
| Preclinical | Anesthetized rats | - Inhibited phenylephrine-induced increase in intraurethral pressure.[1][6] |
| Clinical | Patients with LUTS/BPH | - Significant decrease in Bladder Outlet Obstruction Index (BOOI).[7][8] - Significant reduction in detrusor pressure at Qmax.[7] - Significant improvement in Qmax and IPSS.[1][9][10] |
RS-17053 Hydrochloride: Limited In Vivo Data
The available in vivo data for RS-17053 hydrochloride is primarily from preclinical studies aimed at characterizing its pharmacological profile rather than its therapeutic efficacy in LUTS models. These studies have confirmed its potent and selective α1A-adrenoceptor antagonist activity in vivo. However, comprehensive studies evaluating its effects on urodynamic parameters in models of bladder outlet obstruction or in human clinical trials for LUTS have not been identified in the public domain.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments used to evaluate the in vivo efficacy of α1-adrenoceptor antagonists for LUTS.
Bladder Outlet Obstruction (BOO) Model in Rats
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, a ligature is placed around the proximal urethra to create a partial obstruction. Sham-operated animals undergo the same procedure without tightening the ligature.
-
Treatment: Following a recovery period, animals are treated with the test compound (e.g., silodosin) or vehicle, often via oral gavage or osmotic pumps for continuous administration.
-
Urodynamic Evaluation (Cystometry): After the treatment period, a catheter is implanted into the bladder dome. Conscious cystometry is then performed by infusing saline into the bladder and recording intravesical pressure to assess parameters like bladder capacity, voiding pressure, voiding frequency, and the presence of non-voiding contractions.
-
Intraurethral Pressure Measurement: In anesthetized animals, a catheter is placed in the prostatic urethra to measure pressure changes in response to α1-adrenoceptor agonists (e.g., phenylephrine) with and without antagonist treatment.
Visualizing the Pathways and Processes
Signaling Pathway of α1-Adrenoceptor Antagonists in the Lower Urinary Tract
Caption: α1-Adrenoceptor signaling in LUTS and antagonist action.
Experimental Workflow for In Vivo Evaluation of LUTS Therapeutics
Caption: In vivo evaluation workflow for LUTS drug candidates.
Conclusion
Silodosin is a well-characterized α1A-adrenoceptor antagonist with robust in vivo data supporting its efficacy in the treatment of LUTS. The evidence from both preclinical models and extensive human clinical trials demonstrates its ability to improve both objective urodynamic parameters and subjective symptoms.
RS-17053 hydrochloride is also a potent and selective α1A-adrenoceptor antagonist, a profile that suggests potential therapeutic benefit for LUTS. However, there is a clear lack of published in vivo studies specifically investigating its efficacy in relevant LUTS models. Therefore, a direct comparison of in vivo efficacy with silodosin is not currently possible.
For researchers and drug development professionals, RS-17053 may represent an interesting tool for further preclinical investigation into the role of highly selective α1A-adrenoceptor antagonism in LUTS. Future in vivo studies, including head-to-head comparisons with established agents like silodosin, would be necessary to fully elucidate its therapeutic potential. The extensive data available for silodosin provides a valuable benchmark for the development and evaluation of new chemical entities in this therapeutic area.
References
- 1. Safety and efficacy of silodosin for the treatment of benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of silodosin on the bladder mechanosensitive afferent activities and their relation with bladder myogenic contractions in male rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Silodosin improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of silodosin, a selective α(1A)-adrenoceptor antagonist, on voiding behavior and bladder blood flow in a rat model of bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of silodosin, a selective alpha-1A adrenoceptor antagonist, on erectile function in a rat model of partial bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evolving Role of Silodosin for the Treatment of Urological Disorders – A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of silodosin for relieving benign prostatic obstruction: prospective pressure flow study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urodynamic effects of silodosin, a new alpha 1A-adrenoceptor selective antagonist, for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silodosin for the treatment of lower urinary tract symptoms in men with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Differences Between RS-17053 Hydrochloride and Alfuzosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanistic differences between two alpha-1 adrenoceptor antagonists: RS-17053 hydrochloride and alfuzosin (B1207546). The information presented herein is intended to support research and drug development efforts by providing objective data and clear visualizations of their distinct pharmacological profiles.
Introduction
RS-17053 hydrochloride and alfuzosin are both antagonists of alpha-1 adrenergic receptors, a class of G protein-coupled receptors that mediate the contractile effects of catecholamines in various smooth muscles. While both compounds are utilized in research to probe the function of these receptors, their mechanisms of action at the subtype level differ significantly, leading to distinct pharmacological profiles. Alfuzosin is a clinically used medication for the symptomatic treatment of benign prostatic hyperplasia (BPH), whereas RS-17053 hydrochloride is primarily a research tool due to its high selectivity for the α1A-adrenoceptor subtype.
Receptor Binding Profile
The primary mechanistic distinction between RS-17053 hydrochloride and alfuzosin lies in their affinity and selectivity for the different alpha-1 adrenoceptor subtypes: α1A, α1B, and α1D. RS-17053 hydrochloride is a potent and highly selective antagonist for the α1A-adrenoceptor.[1] In contrast, alfuzosin is a non-selective antagonist, exhibiting similar high affinity for all three subtypes.[1][2]
This difference in receptor selectivity is a key determinant of their functional effects. While alfuzosin's therapeutic action in BPH is attributed to its "functional uroselectivity," where it preferentially acts on the lower urinary tract, this is not due to subtype selectivity but rather other factors.[3][4][5][6] RS-17053's high α1A selectivity makes it a valuable tool for isolating the physiological and pathological roles of this specific receptor subtype.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (pKi) of RS-17053 hydrochloride and alfuzosin for the human α1A, α1B, and α1D adrenoceptor subtypes. Higher pKi values indicate greater binding affinity.
| Compound | α1A-adrenoceptor (pKi) | α1B-adrenoceptor (pKi) | α1D-adrenoceptor (pKi) | Selectivity Profile |
| RS-17053 hydrochloride | 8.6[1] | 7.3[1] | 7.1[1] | Highly selective for α1A |
| Alfuzosin | ~8.0 (10 nM Ki)[2] | High affinity[1] | High affinity[1] | Non-selective |
Signaling Pathways
Both RS-17053 hydrochloride and alfuzosin act as antagonists, blocking the downstream signaling cascade initiated by the binding of endogenous agonists like norepinephrine (B1679862) to alpha-1 adrenoceptors. The α1A-adrenoceptor, the primary target of RS-17053 and one of the targets of alfuzosin, is coupled to the Gq/11 family of G-proteins.[7][8][9]
Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7][8][10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction.[8][10] By blocking the receptor, both antagonists prevent this signaling cascade, leading to smooth muscle relaxation.
Experimental Protocols
The determination of binding affinities for RS-17053 hydrochloride and alfuzosin typically involves radioligand binding assays. These assays are fundamental in pharmacological research for characterizing receptor-ligand interactions.
Radioligand Binding Assay (Competition Assay)
A common method to determine the binding affinity of an unlabeled compound (like RS-17053 or alfuzosin) is a competition binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human α1A, α1B, or α1D adrenoceptor subtype.
-
A radiolabeled ligand with high affinity for the receptor (e.g., [3H]-prazosin).
-
Unlabeled test compounds (RS-17053 hydrochloride and alfuzosin).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Uroselectivity of Tamsulosin vs Alfuzosin vs Prazosin for BPH? – PharmaNUS [blog.nus.edu.sg]
- 6. Functional uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of RS 17053 Hydrochloride Cross-Reactivity with Adrenoceptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional antagonism of RS 17053 hydrochloride across various adrenoceptor subtypes. The data presented herein has been compiled from publicly available research to assist in evaluating the selectivity profile of this compound.
Introduction to this compound
This compound is a well-characterized antagonist of the α1A-adrenoceptor.[1] Its high affinity and selectivity for this particular subtype have made it a valuable pharmacological tool for researchers investigating the physiological and pathological roles of α1A-adrenoceptors. Understanding its cross-reactivity with other adrenoceptor subtypes is crucial for interpreting experimental results and for the development of more selective therapeutic agents.
Quantitative Comparison of Adrenoceptor Affinity and Functional Antagonism
The following tables summarize the available quantitative data for the interaction of this compound with α1-adrenoceptor subtypes.
Table 1: Binding Affinity of this compound at Cloned Human α1-Adrenoceptor Subtypes
| Adrenoceptor Subtype | pKi | Reference |
| α1A | 8.6 | [2] |
| α1B | 7.3 | [2] |
| α1D | 7.1 | [2] |
Higher pKi values indicate greater binding affinity.
Table 2: Functional Antagonism of this compound at Native Rat Adrenoceptors
| Tissue | Predominant Adrenoceptor Subtype | pA2 / pKB Value | Reference |
| Epididymal Vas Deferens | α1A | 9.5 (pA2) | |
| Spleen | α1B | 7.2 (pA2) | |
| Aorta | α1D | 7.1 (pKB) |
The pA2 and pKB values are measures of antagonist potency. Higher values indicate greater antagonist activity.
Cross-Reactivity with α2-Adrenoceptors and β-Adrenoceptors
Despite a thorough review of the available scientific literature, no specific quantitative data (e.g., pKi, pA2, or IC50 values) on the binding affinity or functional activity of this compound at α2-adrenoceptor or β-adrenoceptor subtypes could be identified. This suggests that the cross-reactivity of RS 17053 at these receptors has not been extensively studied or the data is not publicly available. Therefore, researchers should exercise caution when using this compound in experimental systems where α2 or β-adrenoceptors may be present and could influence the outcome.
Experimental Protocols
The data presented in this guide were generated using standard pharmacological assays. Below are detailed, representative protocols for the key experimental techniques used to characterize adrenoceptor antagonists.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor subtype. These assays typically involve the use of cloned human adrenoceptors expressed in a stable cell line (e.g., Chinese Hamster Ovary cells).
-
Cell Culture and Membrane Preparation:
-
Cells stably expressing the human α1A, α1B, or α1D-adrenoceptor are cultured to a sufficient density.
-
The cells are harvested and subjected to homogenization and differential centrifugation to isolate the cell membranes containing the receptors.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-prazosin for α1-adrenoceptors) is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Data Analysis:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
-
Functional Antagonism Assays
Functional assays are used to determine the potency of an antagonist in inhibiting the physiological response to an agonist. These experiments are often conducted in isolated tissues that endogenously express the adrenoceptor subtype of interest.
-
Tissue Preparation:
-
Tissues such as rat epididymal vas deferens (predominantly α1A), spleen (predominantly α1B), or aorta (predominantly α1D) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.
-
The tissues are allowed to equilibrate under a resting tension.
-
-
Cumulative Concentration-Response Curves:
-
A cumulative concentration-response curve to a suitable agonist (e.g., noradrenaline or phenylephrine) is generated to establish a baseline contractile response.
-
The tissue is then washed and incubated with a specific concentration of the antagonist (this compound) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
The dose-ratios (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) are calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
-
For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from unity. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose-ratio of 2, is determined from the x-intercept of the Schild plot. For non-competitive antagonism, other analyses like the determination of a pKB value are employed.
-
Visualizing the Selectivity Profile of this compound
The following diagrams illustrate the known selectivity of this compound and the general signaling pathway for α1-adrenoceptors.
References
A Head-to-Head Comparison of α1A-Adrenoceptor Antagonists in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of commonly researched α1A-adrenoceptor antagonists. The information presented is intended to aid in the selection of appropriate pharmacological tools for in vitro and in vivo studies. We will delve into the binding affinities, subtype selectivities, and functional potencies of key antagonists, supported by detailed experimental protocols.
Data Presentation: Quantitative Comparison of α1A-Adrenoceptor Antagonists
The following table summarizes the binding affinities (pKi) of several widely used α1-adrenoceptor antagonists for the human α1A, α1B, and α1D subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity. Selectivity ratios are provided to illustrate the preference of each antagonist for the α1A subtype over the α1B and α1D subtypes.
| Compound | pKi (α1A) | pKi (α1B) | pKi (α1D) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
| Tamsulosin | 10.38[1] | 9.33[1] | 9.85[1] | 11.2 | 3.4 |
| Silodosin | 10.7 | 8.1 | 9.9 | 398.1 | 6.3 |
| Prazosin | 9.39 | 9.77 | 9.52 | 0.4 | 0.7 |
| Doxazosin | 9.76 | 9.93 | 9.82 | 0.7 | 0.9 |
| Alfuzosin | 8.44 | 8.44 | 8.47 | 1.0 | 0.9 |
| Naftopidil | 7.8 | 7.2 | 8.2 | 4.0 | 0.4 |
| SNAP5089 | 9.5 | 6.2 | 7.8 | >1700[2][3] | 50.1 |
| BMY7378 | 6.9 | 6.2 | 8.6 | 5.0 | 0.2 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the α1A-adrenoceptor signaling pathway and a typical experimental workflow for antagonist evaluation.
Experimental Protocols
Radioligand Binding Assay ([³H]-Prazosin)
This protocol is a competitive binding assay used to determine the affinity (Ki) of unlabeled antagonists for the α1A-adrenoceptor. It measures the ability of a test compound to displace the radiolabeled ligand [³H]-prazosin from the receptor.
Materials:
-
CHO-K1 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor.[2][3]
-
[³H]-prazosin (specific activity ~80 Ci/mmol).
-
Unlabeled antagonists (e.g., tamsulosin, silodosin, prazosin).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell scraper and centrifuge.
-
Multi-well plates (96-well).
-
Scintillation counter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 cells expressing the desired α1-adrenoceptor subtype to ~90% confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold binding buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
50 µL of unlabeled antagonist at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]-prazosin at a final concentration close to its Kd (e.g., 0.5 nM).
-
50 µL of the membrane preparation (20-40 µg of protein).
-
-
For total binding, add 50 µL of binding buffer instead of the unlabeled antagonist.
-
For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).[4]
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific [³H]-prazosin binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-prazosin and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an α1A-adrenoceptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing the human α1A-adrenoceptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[5][6][7]
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).
-
α1A-adrenoceptor antagonists.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating:
-
Seed the cells into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS/HEPES buffer containing probenecid and Pluronic F-127.[5]
-
Aspirate the cell culture medium from the wells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[5]
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of the antagonist compounds in HBSS/HEPES buffer.
-
After the dye loading incubation, wash the cells with HBSS/HEPES buffer.
-
Add the antagonist solutions to the respective wells and incubate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Prepare an agonist solution (e.g., phenylephrine) in HBSS/HEPES buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Use the automated injector to add the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence intensity over time (typically for 1-2 minutes) to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in [Ca²⁺]i.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.
-
Determine the IC50 value for each antagonist using non-linear regression analysis. This value represents the concentration of antagonist required to inhibit 50% of the agonist-induced calcium mobilization.
-
References
- 1. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific binding of [3H]prazosin to myocardial cells isolated from adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Uroselectivity of RS 17053 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the uroselectivity of RS 17053 hydrochloride, a potent α1A-adrenoceptor antagonist. Its performance is objectively compared with other key α1-adrenoceptor antagonists, supported by experimental data on receptor binding affinities and detailed methodologies for key experiments.
Comparative Analysis of Receptor Binding Affinities
The uroselectivity of α1-adrenoceptor antagonists is primarily determined by their relative affinity for the α1A, α1B, and α1D-adrenoceptor subtypes. The α1A subtype is predominantly located in the prostate and bladder neck, and its blockade leads to smooth muscle relaxation and relief of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). In contrast, the α1B subtype is mainly found in blood vessels, and its antagonism can lead to cardiovascular side effects such as hypotension. The α1D subtype is also present in the bladder.
This compound demonstrates a high affinity and selectivity for the α1A-adrenoceptor subtype.[1] The following table summarizes the binding affinities (pKi) of this compound and other commonly used α1-adrenoceptor antagonists for the three receptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | pKi for α1A | pKi for α1B | pKi for α1D | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |
| This compound | 8.6 [1] | 7.3 [1] | 7.1 [1] | ~20 | ~32 |
| Tamsulosin | 10.38[2] | 9.33[2] | 9.85[2] | ~11[2] | ~3.4[2] |
| Silodosin | 10.0 (pA2) | - | - | 162 (vs α1B)[3] | 50 (vs α1D)[3][4] |
| Alfuzosin | Non-selective[1] | Non-selective[1] | Non-selective[1] | - | - |
| Doxazosin | Non-selective[1] | Non-selective[1] | Non-selective[1] | - | - |
| Prazosin | Non-selective[1] | Non-selective[1] | Non-selective[1] | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. The selectivity fold is calculated from the antilog of the difference in pKi values.
As the data indicates, this compound exhibits significant selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes.[1] This profile suggests a potentially favorable uroselective action with a lower propensity for cardiovascular side effects compared to non-selective agents.
Experimental Protocols
The determination of uroselectivity relies on robust experimental procedures, primarily radioligand binding assays and in vitro functional assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for human α1A, α1B, and α1D-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cell lines stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes are prepared. This involves cell lysis followed by differential centrifugation to isolate the membrane fraction.
-
Competition Binding: A fixed concentration of a radiolabeled ligand that binds to all three subtypes, such as [3H]prazosin, is incubated with the prepared membranes.
-
Incubation: Varying concentrations of the unlabeled antagonist (e.g., this compound) are added to compete with the radioligand for binding to the receptors.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
In Vitro Functional Assay (Prostate Tissue Contraction)
This assay assesses the functional potency of an antagonist in a physiologically relevant tissue.
Objective: To determine the functional antagonist potency (pA2) of this compound and other antagonists in isolated human prostate tissue.
Methodology:
-
Tissue Preparation: Strips of human prostatic tissue, obtained with appropriate ethical approval, are mounted in organ baths containing a physiological salt solution and maintained at 37°C, gassed with 95% O2 and 5% CO2.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to an α1-adrenoceptor agonist, such as noradrenaline or phenylephrine, is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period.
-
Shift in Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.
-
Data Analysis: The antagonistic effect is quantified by the rightward shift of the agonist concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC50, is calculated using a Schild plot analysis.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: α1A-Adrenoceptor Signaling Pathway in Prostatic Smooth Muscle.
Caption: Experimental Workflow for Determining Uroselectivity.
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is Silodosin Different? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
RS 17053 Hydrochloride: A Comparative Literature Review for Drug Development Professionals
An in-depth analysis of RS 17053 hydrochloride, a selective alpha-1A adrenoceptor antagonist, reveals a unique pharmacological profile with significant implications for research and clinical applications. This guide synthesizes data from multiple comparative studies, offering a clear perspective on its performance against other key alpha-1 blockers.
This compound has emerged as a potent and highly selective antagonist for the alpha-1A adrenergic receptor (α1A-AR). Its distinct affinity profile sets it apart from many non-selective antagonists, such as prazosin, and even from other subtype-selective agents like tamsulosin. This selectivity, however, presents a nuanced picture when comparing binding affinity to functional potency, particularly in tissues like the human prostate.
Quantitative Comparison of Alpha-1 Adrenoceptor Antagonists
The following tables summarize the binding affinities (pKi) and functional antagonist potencies (pA2) of this compound in comparison to other well-characterized alpha-1 adrenoceptor antagonists.
Table 1: Comparative Binding Affinities (pKi) at Cloned Human Alpha-1 Adrenoceptor Subtypes
| Compound | pKi at α1A | pKi at α1B | pKi at α1D | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |
| RS 17053 | 8.6[1] | 7.3[1] | 7.1[1] | 20 | 32 |
| Prazosin | High affinity (non-selective)[1] | High affinity (non-selective)[1] | High affinity (non-selective)[1] | ~1 | ~1 |
| Doxazosin | High affinity (non-selective)[1] | High affinity (non-selective)[1] | High affinity (non-selective)[1] | ~1 | ~1 |
| Tamsulosin | High affinity (selective for α1A/α1D)[1] | Lower affinity | High affinity (selective for α1A/α1D)[1] | - | - |
Table 2: Comparative Functional Antagonist Potencies (pA2/pKB) in Isolated Tissues
| Compound | Tissue | Agonist | pA2 / pKB |
| RS 17053 | Human Prostate | Noradrenaline | 6.0[1] |
| RS 17053 | Rat Aorta | Noradrenaline | ~7.1 |
| Prazosin | Human Prostate | Noradrenaline | Lower than α1A binding affinity[1] |
| Tamsulosin | Human Prostate | Noradrenaline | ~9.8[1] |
A notable finding is the discrepancy between the high binding affinity of RS 17053 for the cloned human α1A-adrenoceptor (pKi = 8.6) and its significantly lower functional antagonist potency in human prostate tissue (pA2 = 6.0)[1]. This has led to the hypothesis of α1A-adrenoceptor subtypes or different functional phenotypes of the receptor, such as the α1L-adrenoceptor, for which RS 17053 has a lower affinity[2].
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies in pharmacology. Below are detailed overviews of the key experimental protocols used in the cited studies.
Radioligand Binding Assays
These assays are fundamental in determining the affinity of a compound for a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for cloned human α1A, α1B, and α1D adrenoceptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the desired human α1-adrenoceptor subtype are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Binding Reaction: The isolated cell membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) at a fixed concentration and varying concentrations of the unlabeled competitor drug (e.g., RS 17053).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Isolated Tissue Functional Assays (Organ Bath Studies)
These experiments assess the functional effect of a compound, such as its ability to antagonize agonist-induced muscle contractions.
Objective: To determine the functional antagonist potency (pA2) of this compound and other antagonists in tissues such as human prostate and rat aorta.
Methodology:
-
Tissue Preparation: Tissues (e.g., human prostate strips, rat aortic rings) are obtained and dissected in a physiological salt solution. The tissues are then mounted in an organ bath containing the warmed, oxygenated physiological solution.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension for a specific period.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of the antagonist (e.g., RS 17053) for a set period.
-
Second Agonist Curve: A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: Alpha-1A Adrenoceptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Isolated Tissue Bath Experimental Workflow.
References
Safety Operating Guide
Proper Disposal of RS 17053 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, intended for researchers, scientists, and drug development professionals.
This compound must be handled and disposed of in accordance with all applicable local, state, and federal regulations. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to meet the specific requirements of your institution and jurisdiction.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to this compound. Personal protective equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. In case of a spill, immediately follow the emergency procedures outlined in the SDS.
II. Disposal Workflow
The proper disposal of this compound follows a systematic process to ensure safety and regulatory compliance.
Essential Safety and Logistical Information for Handling RS 17053 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for RS 17053 hydrochloride is not publicly available. This guide is based on best practices for handling potent, uncharacterized research compounds and should be supplemented by a thorough, activity-specific risk assessment conducted by trained personnel.
This compound is a potent and selective α1A-adrenoceptor antagonist. As with any potent pharmacological agent, proper handling and disposal are crucial to ensure personnel safety and prevent environmental contamination. The following provides essential guidance on personal protective equipment, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure. The required level of protection depends on the specific laboratory procedure, the quantity of the compound being handled, and its physical form (e.g., solid powder or liquid solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of a potent powder. Full respiratory and eye protection is essential. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| General Laboratory Operations | - Lab coat- Safety glasses- Single pair of nitrile gloves | Standard PPE for a laboratory environment where hazardous chemicals are handled. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
-
Preparation and Pre-Work:
-
Consult all available safety information and conduct a risk assessment for the planned experiment.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface before starting.
-
Prepare a spill kit and ensure it is readily accessible.
-
Assemble all necessary equipment and reagents.
-
-
Donning PPE:
-
Put on PPE in the correct order, ensuring a proper fit. This typically involves putting on the lab coat, then the respirator and eye protection, followed by gloves (with the outer pair covering the cuffs of the lab coat).
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound, such as weighing and initial solubilization, within a chemical fume hood or other suitable containment device.[1]
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Handle all solutions of this compound with care to avoid splashes and spills.
-
-
Decontamination:
-
After the experiment is complete, decontaminate all equipment and work surfaces with an appropriate cleaning agent.
-
Wipe down the exterior of all containers before removing them from the fume hood.
-
-
Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination. The typical order is to remove the outer gloves first, followed by the lab coat and sleeves, then eye protection and respirator, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound:
-
Contaminated Labware (e.g., vials, pipette tips):
-
Contaminated PPE (e.g., gloves, lab coat):
-
Carefully place all disposable PPE into a sealed bag or container labeled as hazardous waste.[1]
-
Dispose of through a certified hazardous waste vendor.
-
-
Aqueous Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
The container should be clearly labeled with the chemical name and approximate concentration.[1]
-
Dispose of through a certified hazardous waste vendor.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Logical Relationship of Safety Controls
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
